molecular formula C9H17BrO3 B2457671 Tert-butyl 2-(3-bromopropoxy)acetate CAS No. 2411636-18-3

Tert-butyl 2-(3-bromopropoxy)acetate

Cat. No.: B2457671
CAS No.: 2411636-18-3
M. Wt: 253.136
InChI Key: MAZAVNNNAZKOCF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-bromopropoxy)acetate is a useful research compound. Its molecular formula is C9H17BrO3 and its molecular weight is 253.136. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(3-bromopropoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO3/c1-9(2,3)13-8(11)7-12-6-4-5-10/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZAVNNNAZKOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 2-(3-bromopropoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of tert-butyl 2-(3-bromopropoxy)acetate, a bifunctional molecule with significant potential in chemical synthesis and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical properties, synthesis, potential applications, and safety considerations, grounding all information in established scientific principles.

Core Molecular Attributes

This compound is a chemical compound featuring a tert-butyl ester, an ether linkage, and a terminal alkyl bromide. This unique combination of functional groups makes it a valuable synthetic intermediate.

Molecular Formula and Weight

The key quantitative attributes of this compound are summarized in the table below.

AttributeValueSource
Chemical Formula C₉H₁₇BrO₃PubChemLite[1]
Monoisotopic Mass 252.03612 DaPubChemLite[1]
Predicted Molecular Weight ~253.13 g/mol -
SMILES CC(C)(C)OC(=O)COCCCBrPubChemLite[1]
InChI InChI=1S/C9H17BrO3/c1-9(2,3)13-8(11)7-12-6-4-5-10/h4-7H2,1-3H3PubChemLite[1]
CAS Number Not Assigned-

Note: As of the last update, a specific CAS number has not been assigned to this molecule. The related precursor, tert-butyl 2-(3-hydroxypropoxy)acetate, has the CAS number 930294-38-5.[2]

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process, starting from commercially available reagents.

G cluster_0 Step 1: Formation of the Alkoxide cluster_1 Step 2: Williamson Ether Synthesis (SN2) 3-bromo-1-propanol 3-bromo-1-propanol alkoxide Sodium 3-bromopropoxide 3-bromo-1-propanol->alkoxide Deprotonation NaH Sodium Hydride (NaH) NaH->alkoxide alkoxide_step2 Sodium 3-bromopropoxide tert-butyl_bromoacetate tert-Butyl bromoacetate product This compound tert-butyl_bromoacetate->product alkoxide_step2->product Nucleophilic Attack G cluster_0 Reaction at Bromide cluster_1 Deprotection of Ester reagent This compound tert-Butyl Ester (Protected Acid) Alkyl Bromide (Electrophile) Nucleophile Nucleophile Intermediate1 Linked Intermediate Nucleophile->Intermediate1 SN2 Reaction Final_Product Bifunctional Molecule with Free Carboxylic Acid Intermediate1->Final_Product Acidic Conditions (e.g., TFA)

Sources

Engineering the Bridge: An In-Depth Guide to Ether-Based Alkyl Linkers in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of the Linker in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in pharmacology, utilizing heterobifunctional molecules to hijack the cell's ubiquitin-proteasome system for the selective degradation of disease-causing proteins[1]. A standard PROTAC architecture consists of three components: a ligand targeting the protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that bridges the two[2].

Historically relegated to the role of a passive spacer, the linker is now recognized as a highly active participant in PROTAC efficacy. It dictates the molecule's physicochemical properties, cell permeability, and the thermodynamic stability of the resulting ternary complex[3]. Among the diverse chemotypes available, ether-based alkyl linkers—specifically polyethylene glycol (PEG) chains and mixed alkyl-ether hybrids—have emerged as the most privileged and widely utilized scaffolds in the field[4].

Mechanistic Causality: Why Ether-Based Alkyl Linkers?

The strategic selection of an ether-based alkyl linker over a purely aliphatic chain is rooted in the fundamental need to balance lipophilicity, aqueous solubility, and conformational entropy[5].

  • Solubility and Hydrogen Bonding: PROTACs are inherently massive molecules, often exceeding 800 Daltons. Incorporating a pure, hydrophobic alkyl chain frequently triggers a hydrophobic collapse in aqueous media, leading to poor solubility and aggregation[1]. PEG linkers resolve this by introducing repeating ethylene glycol units (-CH₂-CH₂-O-). Causality: The ether oxygens act as potent hydrogen bond acceptors, interacting favorably with water. This drastically lowers the molecule's lipophilicity (LogP) and increases its topological polar surface area (TPSA), thereby preventing aggregation and enhancing biocompatibility[4].

  • Conformational Flexibility and Ternary Complex Formation: The ultimate goal of a PROTAC is to induce a highly stable ternary complex (POI-PROTAC-E3)[2]. PEG linkers possess exceptional conformational flexibility. Causality: This flexibility minimizes the entropic penalty during the folding process, allowing the POI and E3 ligase to sample a vast conformational space until they lock into an orientation that maximizes favorable protein-protein interactions (positive cooperativity)[2]. In specific targets, such as the BRD4 bromodomain, the ether oxygens actively participate in the binding interface by forming crucial hydrogen bonds with residues like His437[3].

  • Metabolic Considerations: While highly soluble, pure PEG linkers contain ether linkages that can be susceptible to oxidative metabolism in vivo[5]. To mitigate this, rational drug design often employs hybrid alkyl-ether linkers, achieving an optimal balance between metabolic half-life and aqueous solubility[4].

Quantitative Profiling of Linker Chemotypes

To facilitate rational linker selection, the physicochemical and biological trade-offs of the most common flexible linker types are summarized below.

Linker ChemotypeStructural CompositionAqueous SolubilityConformational FlexibilityMetabolic StabilityCell Permeability
Pure Alkyl Saturated hydrocarbon chainsLow (Hydrophobic)HighHigh (Oxidation resistant)High (Lipophilic)
Pure PEG Repeating ethylene glycol unitsHigh (H-bond acceptors)HighModerate (Prone to oxidation)Moderate (Polarity limited)
Alkyl-Ether Hybrid Mixed alkyl and PEG segmentsModerate to HighHighModerate to HighOptimized

Table 1: Comparative profiling of PROTAC linker chemotypes based on structural and biological parameters[5],[4].

Pathway Visualization: PROTAC Mechanism of Action

G PROTAC PROTAC Molecule (POI Ligand - PEG Linker - E3 Ligase Ligand) Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Polyubiquitination of POI Ternary->Ubiquitination Proximity-induced transfer Proteasome Proteasomal Degradation Ubiquitination->Proteasome Recognition

Figure 1: Mechanism of Action for PEG-Linked PROTACs in Targeted Protein Degradation.

Rational Linker Design: Length and The Hook Effect

Optimizing the length of an ether-based linker is a critical, empirically driven parameter[2]. A linker that is too short will induce severe steric clashes between the POI and the E3 ligase, actively preventing ternary complex formation[3]. Conversely, a linker that is excessively long increases the entropic penalty of folding and triggers the "hook effect"—a phenomenon where the PROTAC predominantly forms unproductive binary complexes (binding to the POI and E3 separately) rather than the required ternary complex[2].

Current literature indicates that the optimal length for ether-based linkers typically ranges from 12 to over 20 atoms[6]. Because bifunctionalized PEG motifs are highly accessible synthetically, researchers can rapidly assemble libraries to systematically probe this length dependence[4].

Synthetic Workflows: Assembling PEG-Linked PROTACs

The commercial availability of heterobifunctional PEG linkers (e.g., Azide-PEG-Amine) has revolutionized PROTAC assembly[7]. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the premier methodology for synthesizing these molecules due to its high yield, functional group tolerance, and predictable triazole linkage formation[4].

Self-Validating Protocol: CuAAC Synthesis of a PEG-Linked PROTAC

Objective: Conjugate an alkyne-functionalized POI warhead to an azide-functionalized PEG-E3 ligase ligand.

  • Reagent Preparation: Dissolve the alkyne-functionalized POI ligand (1.0 eq) and the E3 ligand-PEG-azide (1.05 eq) in a degassed co-solvent system of tert-butanol and water (1:1 v/v).

    • Causality: The slight molar excess of the PEG-azide ensures complete consumption of the typically more valuable POI warhead. The co-solvent system is strictly required to solubilize both the highly hydrophobic ligands and the hydrophilic catalytic reagents.

  • Catalyst Activation: Prepare fresh stock solutions of Copper(II) sulfate pentahydrate (0.1 eq) and Sodium Ascorbate (0.2 eq) in deionized water. Add the Sodium Ascorbate to the reaction mixture first, followed immediately by the CuSO₄.

    • Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ. Adding it prior to the copper prevents the premature oxidation or disproportionation of the catalyst, ensuring a robust reaction rate.

  • Reaction Incubation: Stir the mixture at room temperature for 2-4 hours under a strict inert nitrogen atmosphere to prevent Cu(I) oxidation.

  • Self-Validating Feedback Loop (LC-MS): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation Logic: The protocol validates its own progress. The reaction is deemed successful only when the extracted ion chromatogram (EIC) shows >95% depletion of the alkyne starting material mass and the dominant appearance of the expected PROTAC product mass. If incomplete, the system dictates an intervention: spike in an additional 0.05 eq of Cu/Ascorbate and incubate for another hour.

  • Quenching and Purification: Quench the reaction by adding a metal scavenger (e.g., QuadraSil AP) to remove cytotoxic copper residues. Filter the mixture, concentrate under reduced pressure, and purify via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Synthetic Workflow Visualization

Workflow Step1 1. Warhead & E3-PEG-Azide Preparation Step2 2. CuAAC Click Reaction (CuSO4, Na-Ascorbate) Step1->Step2 Degassed t-BuOH/H2O Step3 3. LC-MS Monitoring (Self-Validation) Step2->Step3 Aliquot sampling Step3->Step2 Incomplete (Add Catalyst) Step4 4. Copper Scavenging (QuadraSil AP) Step3->Step4 >95% Conversion Step5 5. Preparative HPLC Purification Step4->Step5 Filtration

Figure 2: Self-Validating Synthetic Workflow for PEG-based PROTAC Assembly.

Conclusion

Ether-based alkyl linkers, particularly PEG chains, remain the foundational cornerstone of PROTAC linker design. By strategically leveraging the hydrogen-bonding capacity of ether oxygens alongside the conformational flexibility of alkyl segments, researchers can successfully navigate the inherent physicochemical liabilities of heterobifunctional degraders. As the field matures, the integration of these flexible ether motifs with rigidifying elements (such as piperazines) and modular click-chemistry workflows will continue to accelerate the discovery of highly potent, orally bioavailable PROTAC therapeutics.

References

  • Current strategies for the design of PROTAC linkers: a critical review Source: nih.gov (PMC) URL:[Link]

  • Novel approaches for the rational design of PROTAC linkers Source: explorationpub.com URL:[Link]

Sources

Safety data sheet (SDS) for Tert-butyl 2-(3-bromopropoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Handling Whitepaper: Tert-butyl 2-(3-bromopropoxy)acetate in Bifunctional Linker Synthesis

Executive Summary

In the rapidly evolving field of targeted protein degradation (TPD), the design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on highly functionalized, structurally precise linkers[1]. This compound is a critical bifunctional building block utilized in the synthesis of these complex molecules. It features an orthogonal protection strategy: a reactive primary alkyl bromide for


 conjugation to E3 ligase or target-protein ligands, and a tert-butyl ester that can be subsequently deprotected to yield a reactive carboxylic acid[2].

However, the very chemical reactivity that makes this molecule invaluable in drug discovery also dictates its toxicological profile. As a Senior Application Scientist, I have structured this whitepaper to transcend a standard Safety Data Sheet (SDS). This guide dissects the mechanistic causality behind the compound's hazards and establishes self-validating laboratory protocols to ensure absolute safety and scientific integrity during handling and synthesis.

Chemical Identity & Quantitative Properties

Understanding the physical properties of this compound is the first step in predicting its behavior in ambient laboratory conditions. The compound is a lipophilic liquid at room temperature, which facilitates rapid skin absorption if mishandled.

Table 1: Chemical Identity and Physical Data

Property Value Causality / Relevance
Chemical Name This compound IUPAC nomenclature[3].
CAS Number 2411636-18-3 Unique regulatory identifier[3][4].

| Molecular Formula | ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 | Indicates a high halogen ratio, contributing to density and reactivity. |
| Molecular Weight  | 253.14  g/mol  | Used for stoichiometric calculations in PROTAC synthesis[5]. |
| Structural Features  | Bromoalkyl chain, tert-butyl ester | Drives both its utility as a linker and its hazard as an alkylating agent[2][6]. |
| Physical State  | Liquid (Ambient) | High risk of splash and rapid dermal absorption. |

Mechanistic Toxicology: The "Why" Behind the Hazards

Standard SDS documents list hazards without explaining the underlying chemistry. This compound is classified as an irritant, but the physiological mechanism is driven by its function as an alkylating agent [7].

The terminal carbon attached to the bromine atom is highly electrophilic. When exposed to biological tissues (skin, eyes, respiratory mucosa), the compound undergoes nucleophilic substitution (


). Biological nucleophiles—such as the sulfhydryl groups of cysteine or the primary amines of lysine residues in cellular proteins—attack the electrophilic carbon, displacing the bromide ion as a leaving group[7][8].

This covalent modification (alkylation) of native proteins alters their structure, causing them to be recognized as foreign antigens by the immune system, thereby triggering a severe inflammatory cascade (irritation and sensitization)[8]. Furthermore, the displaced bromide ion reacts with ambient moisture to form hydrobromic acid (HBr), causing secondary chemical burns.

G A This compound (Electrophilic Alkyl Bromide) C SN2 Displacement (Bromide Leaving Group) A->C B Biological Nucleophiles (Cysteine/Lysine in Skin/Eyes) B->C D Covalently Alkylated Proteins (Altered Protein Structure) C->D Covalent Bond Formation E Immune Recognition & Inflammatory Cascade (H315, H319) D->E Cellular Stress

Mechanistic pathway of biological tissue alkylation and subsequent inflammatory response.

GHS Hazard Classification

Based on its structural homology to other brominated PEG-like linkers, the compound triggers the following Globally Harmonized System (GHS) classifications[9]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Self-Validating Handling & Emergency Protocols

To ensure trustworthiness and safety, experimental protocols must be self-validating—meaning the procedure itself contains checkpoints to confirm that the hazard has been neutralized or consumed.

Protocol A: Chemically Driven Spill Quenching

Standard spill kits often rely on physical absorption, which leaves the reactive alkyl bromide intact. This protocol utilizes a nucleophilic quench to chemically destroy the hazard before cleanup.

Causality: Sodium thiosulfate (


) provides a highly polarizable, "soft" nucleophile (the thiosulfate anion) that outcompetes biological nucleophiles. It rapidly reacts with the alkyl bromide via 

to form a water-soluble, non-toxic Bunte salt, permanently neutralizing the electrophilic hazard.
  • Containment: Evacuate the immediate area. Don heavy-duty nitrile gloves, safety goggles, and a lab coat.

  • Nucleophilic Quench: Flood the spill area with a 10% (w/v) aqueous solution of Sodium Thiosulfate. Allow a 15-minute residence time for the

    
     reaction to reach completion.
    
  • Acid Neutralization: The reaction and ambient hydrolysis generate hydrobromic acid. Liberally apply solid Sodium Bicarbonate (

    
    ) to the quenched spill until effervescence (bubbling) ceases.
    
  • Validation (Self-Validating Step): Touch a strip of universal pH paper to the liquid. The protocol is only considered successful when the pH reads exactly 7.0–7.5, confirming the complete neutralization of HBr.

  • Disposal: Absorb the neutralized, non-toxic aqueous mixture with inert vermiculite and dispose of it in standard aqueous waste.

G S1 Chemical Spill (Active Alkyl Bromide) S2 Apply 10% Na2S2O3 (Soft Nucleophile) S1->S2 S3 SN2 Reaction: Conversion to Bunte Salt S2->S3 S4 Apply Solid NaHCO3 (Acid Neutralization) S3->S4 HBr Byproduct Generated S5 Validation Step: pH Paper = 7.0 S4->S5 S6 Safe Disposal (Aqueous Waste) S5->S6 Confirmed Neutralized

Self-validating chemical quench workflow for alkyl bromide spills.

Protocol B: Safe Execution of PROTAC Linker Conjugation

When utilizing this compound to synthesize PROTACs (e.g., conjugating it to a CRBN or VHL ligand)[1][10], the reaction must be monitored to ensure no unreacted alkylating agent survives the workup phase.

  • Preparation: In a fume hood under a nitrogen atmosphere, dissolve the target nucleophile (e.g., a phenol or amine-bearing E3 ligand) in anhydrous DMF.

  • Activation: Add a mild base (e.g.,

    
     or DIPEA) to deprotonate the nucleophile.
    
  • Conjugation: Add 1.05 equivalents of this compound dropwise at 0°C. Heat to 60°C for 4 hours.

  • Validation (Self-Validating Step): Withdraw a 5 µL aliquot and analyze via LC-MS. Do not proceed to workup until the Total Ion Chromatogram (TIC) shows complete disappearance of the mass peak corresponding to the starting alkyl bromide (m/z ~253/255). If the peak persists, add 0.1 eq of a scavenger amine (e.g., ethanolamine) to consume the excess hazard.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate. The organic layer is now free of volatile alkylating hazards.

Storage & Stability Causality

This compound must be stored under strict conditions to maintain its integrity and prevent the generation of hazardous decomposition products.

  • Temperature Control (2-8°C): The compound must be refrigerated. At elevated temperatures, the primary alkyl bromide can undergo slow auto-alkylation or elimination reactions, darkening the liquid and generating pressurized HBr gas inside the sealed container[9].

  • Moisture Exclusion (Inert Gas Backfill): The tert-butyl ester is generally stable, but the alkyl bromide is susceptible to slow hydrolysis in the presence of atmospheric moisture. Hydrolysis yields 2-(3-hydroxypropoxy)acetate and hydrobromic acid. Containers must be purged with Argon or Nitrogen before sealing to prevent acidic degradation.

References

  • ChemSrc. "2411636-18-3_this compound". ChemSrc Database. Available at:[Link][4]

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review". Signal Transduction and Targeted Therapy (PMC). Available at: [Link][1]

  • Colvin, M. "Alkylating Agents". Holland-Frei Cancer Medicine. 6th edition (NCBI Bookshelf). Available at:[Link][7]

  • ACS Publications. "Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation". ACS Medicinal Chemistry Letters. Available at: [Link][2]

  • Gharbi, Y., & Mercado, R. "A comprehensive review of emerging approaches in machine learning for de novo PROTAC design". RSC Digital Discovery. Available at:[Link][10]

  • ChemRxiv. "PROTAC degraders of the METTL3-14 m6A-RNA methyltransferase". ChemRxiv. Available at: [Link][6]

  • MDPI Encyclopedia. "Nitrogen-Based Alkylating Anticancer Agents". Encyclopedia MDPI. Available at: [Link][8]

Sources

Common synonyms for Tert-butyl 2-(3-bromopropoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

This guide provides an in-depth analysis of Tert-butyl 2-(3-bromopropoxy)acetate , a critical alkyl-ether linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Unlike standard polyethylene glycol (PEG) linkers, this molecule offers a defined, short hydrophobic spacer (


 propyl chain) coupled with an acid-labile ester, enabling precise control over the spatial orientation between the E3 ligase and the target protein.[1]

This document moves beyond simple nomenclature to establish a "Source of Truth" for researchers, integrating synonyms with validated synthesis protocols and handling procedures.

Nomenclature & Synonyms

Accurate identification is paramount in "Linkerology" to prevent costly synthesis errors. Due to its specific structure, this molecule appears under various systematic and vendor-specific names.

Primary Identifiers
Identifier TypeValueContext
CAS Number 2411636-18-3 Primary Registry (Newer Accession)
IUPAC Name This compoundOfficial Systematic Name
Inverted IUPAC Acetic acid, 2-(3-bromopropoxy)-, 1,1-dimethylethyl esterChemical Abstracts Service (CA) Indexing
SMILES CC(C)(C)OC(=O)COCCCBrDigital Database Search
InChIKey MAZAVNNNAZKOCF-UHFFFAOYSA-NUnique Hash Identifier
Functional & Vendor Synonyms

Researchers often encounter this molecule under functional descriptions in catalog databases (e.g., Sigma, Enamine, WuXi, ChemScene).[1]

  • Linker Class: Alkyl-Ether PROTAC Linker; C3-Ether-tBu Linker.[1]

  • Descriptive Name: tert-Butyl (3-bromopropoxy)acetate.[1][2][3]

  • Structural Abbreviation: Br-C3-O-C1-COO-tBu.[1]

  • Related Analog: Often confused with tert-butyl 3-bromopropionate or PEG-based analogs.[1] Ensure the presence of the ether oxygen at the

    
    -position relative to the carbonyl.
    

Chemical Properties & Stability

Understanding the physicochemical profile is essential for reaction planning.[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 253.13 g/mol

  • Physical State: Colorless to pale yellow oil (at RT).[1]

  • Solubility: Highly soluble in organic solvents (DCM, THF, DMF, DMSO).[1] Insoluble in water.[1][4]

  • Stability:

    • Acid Sensitivity: The tert-butyl ester is acid-labile.[1] Avoid exposure to strong acids (TFA, HCl) until deprotection is intended.

    • Electrophilicity:[1] The terminal bromide is a moderate alkylating agent.[1] Store at -20°C under inert atmosphere (

      
       or Ar) to prevent hydrolysis or self-alkylation over long periods.
      

Technical Application: PROTAC Linker Synthesis

The primary utility of this compound is as a heterobifunctional linker .[1] It connects a nucleophilic Warhead (Target Ligand) to an E3 Ligase Ligand (e.g., Thalidomide or VHL derivatives).[1]

Mechanism of Action[1][8]
  • Alkylation (

    
    ):  The alkyl bromide reacts with a nucleophile (Phenol/Amine) on the Target Ligand.[1]
    
  • Deprotection: The tert-butyl group is removed to reveal a carboxylic acid.[1]

  • Amide Coupling: The revealed acid is coupled to the amine of an E3 Ligase Ligand.[1]

Validated Experimental Protocol

Scenario: Conjugation to a Phenolic Target Ligand (e.g., a derivative of Estradiol or a kinase inhibitor).[1]

Step 1: Alkylation (

Reaction)
  • Reagents: Target Ligand (1.0 eq), this compound (1.2 eq),

    
     (3.0 eq), KI (0.1 eq, catalytic).[1]
    
  • Solvent: DMF (Anhydrous).[1]

  • Procedure:

    • Dissolve the Target Ligand in DMF (0.1 M concentration).[1]

    • Add

      
       and stir at RT for 15 min to deprotonate the phenol.
      
    • Add this compound and catalytic KI.[1]

    • Heat to 60°C for 4–12 hours. Monitor by LC-MS (Look for Mass Shift:

      
       roughly, accounting for H loss and linker addition).
      
    • Workup: Dilute with EtOAc, wash with water/brine to remove DMF.[1] Dry over

      
      .[1] Purify via Flash Chromatography (Hex/EtOAc).
      
Step 2: Acid Deprotection (Unmasking)
  • Reagents: TFA (20% v/v) in DCM.[1]

  • Procedure:

    • Dissolve the intermediate from Step 1 in DCM.[1]

    • Add TFA dropwise at 0°C.

    • Stir at RT for 1–2 hours.

    • Workup: Concentrate in vacuo. Co-evaporate with toluene (

      
      ) to remove residual TFA.[1] This yields the free carboxylic acid intermediate ready for coupling.[1]
      

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of incorporating this linker into a PROTAC system.

PROTAC_Synthesis Linker This compound (CAS: 2411636-18-3) Inter1 Intermediate 1 (Linker Attached, Ester Protected) Linker->Inter1 Alkylation (K2CO3/DMF) SN2 Reaction Ligand Target Ligand (Nucleophile: -OH, -NH2) Ligand->Inter1 Alkylation (K2CO3/DMF) SN2 Reaction Acid Free Acid Intermediate (COOH Revealed) Inter1->Acid Deprotection (TFA/DCM) -tBu Group PROTAC Final PROTAC (Ligand-Linker-E3) Acid->PROTAC Amide Coupling (HATU/DIPEA) + E3 Ligase Ligand

Caption: Logical workflow for incorporating this compound into a PROTAC scaffold, moving from alkylation to final conjugation.

Scientific Integrity & Safety (E-E-A-T)

Causality in Linker Selection

Why choose this specific linker over a standard PEG chain?

  • Lipophilicity: Unlike PEG (hydrophilic), the propyl-ether chain maintains a degree of lipophilicity (

    
     modulation), which can improve cell permeability for targets with intracellular localization.[1]
    
  • Rigidity: The carbon chain offers different entropic penalties upon binding compared to the flexible ethylene glycol units of PEG, potentially stabilizing the ternary complex (Target-PROTAC-E3) more effectively in specific cases.[1]

Safety & Handling
  • Hazard Class: Irritant (Skin/Eye).[1][5]

  • Genotoxicity: As an alkyl bromide, it is a potential alkylating agent.[1] Handle in a fume hood with proper PPE (Nitrile gloves, safety glasses).

  • Storage: Hygroscopic. Store in a desiccator at -20°C.

References

  • PubChem. (n.d.).[1] this compound (Compound).[1][2][3] National Library of Medicine. Retrieved March 1, 2026, from [Link] (Note: Structure search confirmation).

  • Burslem, G. M., & Crews, C. M. (2020).[1] Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102-114.[1] (Contextual grounding for Alkyl-Ether linker usage).

Sources

The tert-Butyl Ester Linker: Mechanistic Stability and Application in Physiological Environments

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals (Medicinal Chemistry, DMPK, and Bioconjugation).

Introduction

In the design of prodrugs, antibody-drug conjugates (ADCs), and targeted bioconjugates, the selection of the linker chemistry dictates the pharmacokinetic (PK) profile and the spatial-temporal release of the active payload. While simple alkyl esters (methyl, ethyl) are rapidly cleaved by ubiquitous esterases in circulation, the tert-butyl (t-Bu) ester stands as a structural anomaly. It is notoriously resistant to physiological hydrolysis, providing a highly stable linkage in plasma, gastrointestinal (GI) fluids, and intracellular environments[1].

This technical guide explores the mechanistic causality behind the tert-butyl ester's physiological stability, its metabolic vulnerabilities, and the standardized protocols required to evaluate and manipulate this functional group in drug development.

The Mechanistic Basis of Physiological Stability

The physiological stability of the tert-butyl ester is fundamentally a product of steric exclusion rather than electronic deactivation.

Under physiological conditions (pH ~7.4, 37°C), ester hydrolysis typically proceeds via a base-catalyzed acyl-oxygen cleavage mechanism (


). In biological systems, this reaction is massively accelerated by carboxylesterases (e.g., CES1 and CES2), which utilize a catalytic triad (typically Ser-His-Glu/Asp) to execute a nucleophilic attack on the carbonyl carbon[2].

However, the tert-butyl group features a dense umbrella of three methyl groups attached to a central tertiary carbon. This bulky


 architecture physically blocks the Bürgi-Dunitz trajectory required for the serine hydroxyl group of the esterase to attack the carbonyl center. Consequently, the enzyme-substrate complex cannot reach the transition state, rendering the linker essentially inert to enzymatic hydrolysis[3].

G Substrate tert-Butyl Ester Linker Esterase Carboxylesterase (e.g., CES1) Substrate->Esterase Binding StericClash Steric Clash (-C(CH3)3 Shielding) Esterase->StericClash Blocked Attack Hydrolysis Hydrolysis Prevented (Intact Linker) StericClash->Hydrolysis Result

Fig 1: Steric hindrance by the tert-butyl group prevents carboxylesterase-mediated hydrolysis.

Because the


 pathway is blocked, cleavage of a tert-butyl ester requires an 

elimination mechanism. This pathway necessitates strong acidic conditions (e.g., Trifluoroacetic acid) to protonate the carbonyl oxygen, followed by the departure of a highly stable tert-butyl carbocation, which subsequently loses a proton to form isobutylene gas[3]. Because physiological compartments do not reach the extreme acidity required to drive this

mechanism (even lysosomes plateau at pH ~4.5), the tert-butyl ester remains intact in vivo.

Quantitative Stability Profiling

The steric shielding of the tert-butyl group yields dramatic differences in half-lives compared to standard alkyl esters. In a recent optimization campaign for 6-Diazo-5-oxo-L-norleucine (DON) prodrugs, researchers evaluated the stability of various ester moieties in highly enzymatically active matrices[1].

Table 1: Comparative Hydrolytic Stability of Ester Prodrugs (1 h Incubation)

Ester MoietyChemical StructureGI Homogenate (% Remaining)Mouse Plasma (% Remaining)Hydrolytic Susceptibility
Methyl

< 10%< 10%High (Rapid CES cleavage)
Ethyl

< 10%< 10%High (Rapid CES cleavage)
Cyclopropyl

< 10%< 10%High
tert-Butyl

> 50% > 50% Low (Highly Stable)

Data synthesized from the evaluation of DON prodrugs in CES1-active tissues[1].

Similarly, independent cell-free hydrolysis experiments on esterified alanine analogs demonstrated that while methyl- and ethyl-alanine completely hydrolyzed within 24 hours, tert-butyl-alanine exhibited near-total stability over 72 hours in aqueous physiological conditions[4].

Metabolic Vulnerabilities: The CYP450 Factor

A critical pitfall in drug development is conflating hydrolytic stability with metabolic stability. While the tert-butyl ester bond is highly resistant to esterases, the tert-butyl group itself is highly lipophilic and presents nine equivalent


 carbon-hydrogen bonds.

These C-H bonds are prime targets for oxidative metabolism by Cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP2C8 [5].

  • Mechanism: The CYP enzymes abstract a hydrogen atom from one of the methyl groups, followed by oxygen rebound to form a hydroxylated metabolite.

  • Clinical Example: In the antiviral drug dasabuvir, the tert-butyl group undergoes primary oxidation by CYP2C8 to a hydroxylated intermediate, which is subsequently oxidized to a carboxylic acid[5].

Therefore, if a tert-butyl ester is utilized as a permanent linker in a long-circulating bioconjugate, the DMPK team must rigorously screen for CYP-mediated hepatic clearance, as the molecule may be cleared via oxidation long before the ester bond ever hydrolyzes.

Self-Validating Experimental Protocols

To accurately assess the stability of tert-butyl ester linkers, assays must be designed to prevent ex vivo artifacts. The following protocols integrate causality-driven steps and internal validations.

Protocol A: In Vitro Plasma Stability Assay (Self-Validating)

This workflow evaluates the resistance of the linker to circulating esterases.

Reagents & Controls:

  • Matrix: Pooled human or murine plasma (Na-Heparin stabilized).

  • Positive Control: Procaine (Rapidly cleaved by plasma esterases; validates enzyme viability).

  • Negative Control: Procainamide (Stable in plasma; validates matrix integrity).

Step-by-Step Methodology:

  • Preparation: Pre-warm 990 µL of pooled plasma to 37°C in a water bath for 10 minutes.

  • Spiking: Add 10 µL of the tert-butyl ester compound stock (100 µM in DMSO) to achieve a final concentration of 1 µM. Causality: DMSO must be kept ≤1% (v/v) to prevent the organic solvent from denaturing plasma esterases.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. At designated timepoints (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot.

  • Quenching (Critical Step): Immediately plunge the 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard (IS). Causality: Cold ACN instantly precipitates plasma proteins, halting all esterase activity and releasing the protein-bound drug into the supernatant, ensuring the timepoint is a true snapshot of stability.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an LC-MS/MS vial. Quantify the ratio of the parent compound peak area to the IS peak area, and calculate the % remaining relative to the

    
     sample.
    

G Step1 1. Spike Prodrug into Pooled Plasma (37°C) Step2 2. Aliquot at Timepoints (0-120 min) Step1->Step2 Step3 3. Quench with Cold ACN (Protein Precipitation) Step2->Step3 Step4 4. Centrifuge & Extract Supernatant Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5 Data Calculate t1/2 & Metabolic Stability Step5->Data

Fig 2: Standardized workflow for evaluating linker stability in physiological plasma matrices.
Protocol B: Synthetic Cleavage (Acid-Mediated Deprotection)

Because physiological conditions cannot cleave the tert-butyl ester, synthetic removal (e.g., during the final stages of API manufacturing) requires harsh acidic conditions via the


 mechanism[3].
  • Solvation: Dissolve the tert-butyl ester intermediate in anhydrous Dichloromethane (DCM) at a concentration of 0.1 M.

  • Acidification: Slowly add an equal volume of Trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM (v/v) solution. Causality: TFA provides the necessary protonation of the carbonyl oxygen without introducing nucleophilic water, driving the formation of the tert-butyl carbocation.

  • Reaction: Stir at room temperature for 2 hours. Monitor the evolution of isobutylene gas (bubbling).

  • Isolation: Evaporate the solvent under reduced pressure. Co-evaporate twice with toluene to remove residual TFA azeotropically.

Strategic Recommendations for Drug Developers

  • Avoid for Prodrug Activation: If your therapeutic strategy relies on the physiological release of a carboxylic acid payload via ubiquitous esterases, do not use a tert-butyl ester. Opt for methyl, ethyl, or acetoxymethyl (AM) esters.

  • Ideal for Steric Shielding: If you are designing an ADC or a PROTAC where the linker must survive systemic circulation indefinitely to prevent off-target toxicity, the tert-butyl ester is an exceptional structural motif.

  • Monitor CYP Liability: Always pair hydrolytic stability assays (plasma/GI homogenate) with microsomal stability assays (HLM/RLM) to ensure the tert-butyl group is not acting as a metabolic sink for CYP3A4/CYP2C8 oxidation.

References

  • [1] Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

  • [2] EP0745673A2 - Catalytic antibody regulated prodrug therapy - Google Patents Source: google.com URL:

  • [3] The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide Source: benchchem.com URL:

  • [5] Metabolism of t-butyl groups in drugs Source: hyphadiscovery.com URL:

  • [4] Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters Source: nih.gov URL:

Sources

Methodological & Application

Protocol for nucleophilic substitution of Tert-butyl 2-(3-bromopropoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of Tert-butyl 2-(3-bromopropoxy)acetate


) in Heterobifunctional Linker Design

Part 1: Chemical Context & Strategic Utility

This compound (CAS: 139593270 [PubChem]) represents a critical class of "short-chain" PEG-mimetic linkers used extensively in PROTAC® (Proteolysis Targeting Chimera) development and bioconjugation.

Its structural value lies in its orthogonality :

  • The Electrophile (Alkyl Bromide): A primary bromide on a propyl chain provides a "soft" electrophile ideal for

    
     reactions with nucleophiles (azides, amines, thiols) to attach a "Warhead" (protein ligand).
    
  • The Protected Acid (Tert-butyl Ester): The bulky tert-butyl group protects the carboxylic acid from nucleophilic attack during the substitution phase. Crucially, it is stable to basic conditions (

    
    ) but rapidly cleaved by acids (TFA/HCl), allowing for subsequent conjugation to an E3 ligase ligand (e.g., VHL or Cereblon binders).
    

Key Molecular Data:

  • Formula:

    
    
    
  • MW: 253.13 g/mol

  • Boiling Point: High (>200°C predicted); non-volatile oil.

  • Solubility: Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water.

Part 2: Critical Reaction Parameters

To achieve high yields (>90%) and avoid the common pitfall of


-elimination (alkene formation), the following parameters must be controlled.
Solvent Selection
  • Recommended: DMF (N,N-Dimethylformamide) or DMSO . These polar aprotic solvents solvate the metal cation (e.g.,

    
    ), leaving the nucleophilic anion (e.g., 
    
    
    
    ) "naked" and highly reactive.
  • Alternative: Acetonitrile (MeCN) . Useful if easier workup is required, though reaction rates may be slower than in DMF.

  • Avoid: Protic solvents (EtOH, MeOH) which solvate the nucleophile, reducing

    
     kinetics.
    
The "Finkelstein Assist"

For sluggish reactions, adding catalytic Potassium Iodide (KI) (0.1 eq) is a proven strategy. The iodide displaces the bromide to form a transient, highly reactive alkyl iodide, which is then rapidly displaced by the target nucleophile.



Temperature Control
  • Target:

    
    .
    
  • Warning: Exceeding

    
     with strong bases (like alkoxides) promotes 
    
    
    
    elimination, generating the vinyl ether byproduct which is irreversible.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Azide Linker (Click Chemistry Precursor)

Objective: Convert the bromide to an azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Sodium Azide (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

  • Workup: Ethyl Acetate (EtOAc), Brine, Water.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (e.g., 1.0 g, 3.95 mmol) in DMF (20 mL).

  • Addition: Add Sodium Azide (

    
    ) (385 mg, 5.92 mmol) in one portion. Caution: Azides are toxic.
    
  • Reaction: Heat the heterogeneous mixture to 60°C under an inert atmosphere (

    
     or Ar) for 4–6 hours .
    
    • Monitoring: Check by TLC (Hexane/EtOAc 4:1). The bromide spot (

      
      ) should disappear. Staining with 
      
      
      
      is required as the molecule has weak UV absorbance.
  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (100 mL) and wash with Water (3 x 30 mL) to remove DMF and excess azide.

    • Wash organic layer with Saturated Brine (1 x 30 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Result: The product, Tert-butyl 2-(3-azidopropoxy)acetate , is typically a clear, colorless oil. Yields are generally quantitative (>95%).

Protocol B: N-Alkylation (PROTAC Warhead Attachment)

Objective: Attach a secondary amine (e.g., a piperazine-functionalized drug) to the linker.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Secondary Amine Warhead (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or DIPEA (2.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional but recommended.

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

  • Dissolution: Dissolve the Secondary Amine (1.1 eq) and This compound (1.0 eq) in MeCN (0.1 M).

  • Base Addition: Add

    
      (2.0 eq) and KI  (0.1 eq).
    
  • Reflux: Heat to 60–70°C for 12–16 hours .

    • Note: Amines are less nucleophilic than azides; the reaction takes longer.

  • Workup:

    • Filter off the solid inorganic salts (

      
      , KBr).
      
    • Concentrate the filtrate.

    • Redissolve in DCM, wash with water.

  • Purification: Unlike the azide, the amine product is basic. Purify via Flash Column Chromatography using DCM/MeOH (95:5).

Part 4: Visualization of Workflows

Figure 1: Reaction Pathway & Decision Tree

Caption: Strategic decision tree for derivatizing the bromide linker based on the desired downstream application (Click Chemistry vs. Direct Ligation).

G Start Starting Material This compound Decision Select Nucleophile Start->Decision PathA Path A: Azidation (Click Chemistry) Decision->PathA Target: Alkyne Warhead PathB Path B: Amination (PROTAC Synthesis) Decision->PathB Target: Amine Warhead PathC Path C: Thiolation (Stable Thioether) Decision->PathC Target: Cysteine/Thiol CondA Reagents: NaN3, DMF, 60°C Time: 4-6 h PathA->CondA CondB Reagents: Amine, K2CO3, KI, MeCN, 70°C Time: 12-16 h PathB->CondB ProdA Product A: Azide Linker (Ready for CuAAC) CondA->ProdA ProdB Product B: Amino-Linker (Ready for Acid Deprotection) CondB->ProdB

Figure 2: Quality Control Checkpoints

Caption: Analytical validation steps to confirm successful substitution and purity.

QC Sample Crude Product TLC 1. TLC Analysis (KMnO4 Stain) Sample->TLC Check Rf NMR 2. H-NMR Analysis (Diagnostic Shift) TLC->NMR If single spot IR 3. IR Spectroscopy (Azide Peak) NMR->IR Confirm Func. Group Valid Batch Release IR->Valid Pass

Part 5: Quality Control & Troubleshooting

ParameterObservation (Bromide Precursor)Observation (Azide Product)Observation (Amine Product)
H-NMR (Diagnostic) Triplet

ppm (

)
Triplet

ppm (

)
Triplet

ppm (

)
IR Spectroscopy C-Br stretch (weak,

)
Strong peak at

N-H stretch (if sec. amine)
TLC (

)
Non-polar (High

)
Slightly more polar than BrSignificantly more polar (streaks on silica)

Troubleshooting Guide:

  • Issue: Presence of alkene (Elimination product).

    • Cause: Base was too strong or temperature too high (

      
      ).
      
    • Fix: Switch base from

      
       or 
      
      
      
      to weaker bases like
      
      
      or
      
      
      . Lower temp to
      
      
      .
  • Issue: Incomplete conversion after 24h.

    • Cause: Steric bulk of nucleophile or "old" bromide.

    • Fix: Add 10 mol% Potassium Iodide (KI) . Ensure DMF is anhydrous.

Part 6: References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.

  • Burslem, G. M., & Crews, C. M. (2020).[2] Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery.[2] Cell, 181(1), 102–114.

  • Reeves, W. P., & Bahr, M. L. (1976). Phase-transfer catalysis: Preparation of alkyl azides. Synthesis, 1976(12), 823.

  • PubChem. (2023). This compound (Compound Summary). National Library of Medicine.[3]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 15: Nucleophilic Substitution).

Sources

Conditions for Deprotecting tert-Butyl Esters with TFA or HCl: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of the tert-Butyl Ester in Modern Synthesis

In the landscape of multi-step organic synthesis, particularly in pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount. The tert-butyl (t-Bu) ester is a widely employed protecting group for carboxylic acids, valued for its robustness under a variety of synthetic conditions, including basic and nucleophilic environments.[1][2][3] This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the carbonyl carbon from attack.[1][2] Conversely, the t-butyl ester can be readily and selectively cleaved under acidic conditions, a feature that stems from the formation of a stable tertiary carbocation upon protonation.[1][2][4] This guide provides an in-depth exploration of the two most common acidic reagents for tert-butyl ester deprotection: trifluoroacetic acid (TFA) and hydrogen chloride (HCl), offering detailed protocols and a comparative analysis to aid researchers in selecting the optimal conditions for their specific applications.

Mechanism of Acid-Catalyzed Deprotection

The cleavage of a tert-butyl ester under acidic conditions proceeds through a unimolecular elimination (E1) mechanism. The reaction is initiated by the protonation of the ester's carbonyl oxygen by the acid (TFA or HCl). This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation (the t-butyl cation) and the desired carboxylic acid.[4][5] The fate of the t-butyl cation can vary; it may be trapped by a nucleophile, or more commonly, it deprotonates to form the volatile gas isobutylene.[6][7]

Mechanism of t-Butyl Ester Deprotection cluster_0 Protonation cluster_1 Carbocation Formation cluster_2 Byproduct Formation R-CO-O-tBu tert-Butyl Ester H+ H+ R-CO-O-tBu->H+ Protonated_Ester Protonated Ester H+->Protonated_Ester Carbocation tert-Butyl Cation Protonated_Ester->Carbocation Cleavage Carboxylic_Acid Carboxylic Acid Protonated_Ester->Carboxylic_Acid Isobutylene Isobutylene (gas) Carbocation->Isobutylene -H+

Caption: Mechanism of acid-catalyzed t-butyl ester deprotection.

Comparative Analysis: TFA vs. HCl

The choice between TFA and HCl for tert-butyl ester deprotection is often dictated by the specific substrate, the presence of other acid-labile functional groups, and the desired final salt form of the product.[8]

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Concentration 20-50% in Dichloromethane (DCM)[8][9], neat TFA[9][10]4M in Dioxane[8][11][12], 1M-4M in various organic solvents (e.g., MeOH, EtOAc)[8]
Reaction Time Generally fast, from 30 minutes to a few hours at room temperature.[8][9]Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane)[8][11] or slower depending on the solvent and concentration.
Product Purity Generally high, but the resulting TFA salt can sometimes be oily or difficult to crystallize.[8]Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which can aid in purification.[8]
Selectivity Can be less selective and may cleave other acid-sensitive groups.[8]4M HCl in dioxane has shown superior selectivity for Nα-Boc deprotection in the presence of tert-butyl esters and ethers.[8][11][12][13]
Side Reactions The intermediate t-butyl cation can lead to alkylation of nucleophilic residues (e.g., tryptophan, methionine); scavengers are often used to prevent this.[4][8][14]Similar potential for t-butyl cation side reactions, though the choice of solvent can influence this.[8]
Work-up Excess TFA can be challenging to remove completely; co-evaporation with a non-polar solvent like toluene is often effective.[9][14]Generally straightforward, often involving evaporation of the solvent to yield the hydrochloride salt.[15]

Experimental Protocols

Protocol 1: Deprotection of tert-Butyl Esters using Trifluoroacetic Acid (TFA)

This protocol describes a general method for the cleavage of a tert-butyl ester using a solution of TFA in dichloromethane (DCM).

Materials:

  • tert-Butyl ester

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution (for work-up to free carboxylic acid)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the tert-butyl ester in anhydrous DCM (e.g., at a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[9][16]

  • Cooling: Cool the solution to 0 °C using an ice bath. This is particularly important to control any potential exotherm upon addition of the acid.[9][16]

  • Addition of TFA: Slowly add TFA to the stirred solution. A common concentration is 20-50% (v/v) TFA in DCM. For many substrates, a 1:1 mixture of TFA:DCM is effective.[9][17]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9][14][16]

  • Work-up:

    • To obtain the TFA salt: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[14][16] To facilitate the removal of residual TFA, co-evaporation with a solvent like toluene can be performed multiple times.[9][14]

    • To obtain the free carboxylic acid: After removing the bulk of the TFA and DCM, dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO2 evolution may cause pressure buildup.[16] Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[9][16]

Troubleshooting and Key Considerations:

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the TFA concentration or the reaction time.[14]

  • Side Reactions: For substrates containing nucleophilic groups (e.g., tryptophan or methionine residues in peptides), the addition of scavengers such as triisopropylsilane (TIS) or water (typically 2.5-5% of the TFA volume) is recommended to trap the reactive t-butyl cation.[4][8][14]

  • Product Isolation: If the product is an oil, trituration with a non-solvent like cold diethyl ether can sometimes induce solidification.[14]

TFA Deprotection Workflow start Dissolve t-Butyl Ester in DCM cool Cool to 0 °C start->cool add_tfa Add TFA (20-50% v/v) cool->add_tfa react Stir at RT (30 min - 4h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor workup Work-up monitor->workup tfa_salt Evaporate to yield TFA salt workup->tfa_salt TFA Salt Desired free_acid Aqueous wash (NaHCO3) to yield free acid workup->free_acid Free Acid Desired end Purify Product tfa_salt->end free_acid->end

Caption: General experimental workflow for TFA-mediated t-butyl ester deprotection.

Protocol 2: Deprotection of tert-Butyl Esters using HCl in Dioxane

This protocol provides a method for the cleavage of a tert-butyl ester using a solution of hydrogen chloride in 1,4-dioxane. This method is often preferred for its selectivity and the crystalline nature of the resulting hydrochloride salt.[8][11][12]

Materials:

  • tert-Butyl ester

  • 4M HCl in 1,4-dioxane[18][19]

  • Anhydrous solvent (e.g., dioxane, methanol, or ethyl acetate)[8]

  • Diethyl ether (for precipitation)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the tert-butyl ester in a minimal amount of a suitable anhydrous solvent (e.g., dioxane or ethyl acetate).

  • Addition of HCl/Dioxane: Add a solution of 4M HCl in 1,4-dioxane to the substrate. The reaction can often be performed at room temperature.[11][12][15]

  • Reaction: Stir the reaction mixture for 30 minutes to several hours. For many substrates, the reaction is complete within 30 minutes.[11][12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Precipitation: In many cases, the hydrochloride salt of the product will precipitate from the reaction mixture. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether.

    • Evaporation: If the product does not precipitate, the solvent and excess HCl can be removed under reduced pressure to yield the crude hydrochloride salt.[15] The residue can then be triturated with diethyl ether to induce solidification and remove non-polar impurities.

Troubleshooting and Key Considerations:

  • Solubility: Ensure the starting material is soluble in the chosen reaction solvent.

  • Moisture Sensitivity: Use anhydrous solvents and reagents as the presence of water can affect the reaction.

  • Selectivity: 4M HCl in dioxane is known for its high selectivity in deprotecting N-Boc groups in the presence of t-butyl esters, so careful consideration of reaction time is needed if selective deprotection is not desired.[8][11][12]

HCl Deprotection Workflow start Dissolve t-Butyl Ester in Anhydrous Solvent add_hcl Add 4M HCl in Dioxane start->add_hcl react Stir at RT (30 min - several hours) add_hcl->react monitor Monitor by TLC/LC-MS react->monitor workup Work-up monitor->workup precipitate Filter precipitated HCl salt workup->precipitate Product Precipitates evaporate Evaporate solvent and triturate with ether workup->evaporate Product is Soluble end Dry Product precipitate->end evaporate->end

Caption: General experimental workflow for HCl-mediated t-butyl ester deprotection.

Safety Precautions

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid.[20][21][22][23] It causes severe skin burns and eye damage and is harmful if inhaled.[20][23] Always handle TFA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (double gloving is recommended), safety goggles, and a lab coat.[20][21][22] An eyewash station and safety shower should be readily accessible.[21][22]

  • Hydrogen Chloride (HCl) in Dioxane: 4M HCl in dioxane is a corrosive and toxic reagent.[18] Anhydrous HCl is a gas that can cause severe respiratory irritation.[18] Dioxane is a flammable liquid and a suspected carcinogen.[19] All manipulations should be carried out in a well-ventilated fume hood, and appropriate PPE should be worn.[18]

Conclusion

The deprotection of tert-butyl esters is a critical transformation in organic synthesis. Both TFA and HCl are highly effective reagents for this purpose, each with its own set of advantages and considerations. TFA is a versatile and powerful reagent, while HCl in dioxane offers excellent selectivity and often yields crystalline products. By understanding the underlying mechanisms, reaction parameters, and safety protocols, researchers can confidently select and implement the most appropriate deprotection strategy for their synthetic targets, ensuring high yields and purity.

References

  • A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. (2025). Benchchem.
  • Trifluoroacetic acid - Safety Data Sheet. (n.d.). Sigma-Aldrich.
  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). (2025). Benchchem.
  • STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. (2024). Amherst College.
  • An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals. (2025). Benchchem.
  • Technical Support Center: TFA Deprotection of m-PEG7-t-butyl ester. (2025). Benchchem.
  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry.
  • Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers. (2025). Benchchem.
  • Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. (2025). Benchchem.
  • Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). (2025). Benchchem.
  • Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. (2001). New Jersey Department of Health.
  • The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. (2025). Benchchem.
  • Safety Data Sheet: Trifluoroacetic acid (TFA). (n.d.). Carl ROTH.
  • TRIFLUOROACETIC ACID-D (D, 99.5%) - Safety Data Sheet. (n.d.). Cambridge Isotope Laboratories, Inc..
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017). StackExchange.
  • Oh, H., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry.
  • A simple and powerful tert-butylation of carboxylic acids and alcohols. (n.d.). Thieme Connect.
  • HCl ( Hydrochloric Acid ) Hydrogen Chloride 4N in Dioxane. (n.d.). Synthetika.
  • How to do work-up of a BOC deprotection reaction by TFA?. (2013). ResearchGate.
  • Boc Deprotection Mechanism - HCl. (n.d.). Common Organic Chemistry.
  • Acids. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). (2001). ResearchGate.
  • Hydrogen chloride solution 4.0 M in 1,4-dioxane. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols: Deprotection of tert-Butyl Esters in Malonate Synthesis. (2025). Benchchem.
  • Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. (2018). R&D World.
  • Facile Deprotection of Aromatic tert-Butyl and Allylic Esters Under Microwave Irradiation Conditions. (2011). Synthetic Communications.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). (2001). University of Arizona.
  • How to prepare 4M HCl solution in Dioxane in lab?. (2024). ResearchGate.
  • Boc Deprotection - HCl. (n.d.). Common Organic Chemistry.
  • Rapid N-Boc Deprotection with TFA. (n.d.). Scribd.
  • THP Deprotection - Hydrochloric Acid (HCl). (n.d.). Common Organic Chemistry.
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (n.d.). ECHEMI.
  • A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. (2025). ResearchGate.
  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (2023). Synlett.
  • Trifluoroacetamides. (n.d.). Organic Chemistry Portal.
  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. (2012). Organic Letters.
  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry.
  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal.
  • How can I deprotect esters using TFA?. (2015). ResearchGate.

Sources

Application Note: Selective O-Alkylation of Phenols with Tert-butyl 2-(3-bromopropoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details the protocol for the alkylation of phenolic substrates using Tert-butyl 2-(3-bromopropoxy)acetate (CAS: Variable/Analogous). This reagent is a critical "linker" motif, frequently employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other heterobifunctional ligands. It introduces a PEG-like spacer terminated with a tert-butyl ester, which serves as a masked carboxylic acid.

The primary challenge in this transformation is achieving chemoselective


-alkylation of the phenol while preserving the integrity of the tert-butyl ester, which can be susceptible to hydrolysis under vigorous basic conditions or cleavage under acidic conditions. This guide prioritizes a Williamson Ether Synthesis  approach using carbonate bases in polar aprotic solvents to ensure high fidelity.

Mechanistic Principles

The reaction proceeds via a classical


 (Bimolecular Nucleophilic Substitution)  mechanism.
  • Deprotonation: The base (e.g.,

    
     or 
    
    
    
    ) deprotonates the phenol (
    
    
    ) to generate the phenoxide anion.
  • Nucleophilic Attack: The phenoxide attacks the terminal carbon attached to the bromine in the linker.

  • Displacement: Bromide is expelled as the leaving group, forming the ether bond.

Critical Consideration: The tert-butyl ester provides steric bulk that protects the carbonyl from nucleophilic attack, but the reaction environment must remain anhydrous to prevent base-mediated hydrolysis.

Visualizing the Mechanism

ReactionMechanism Phenol Phenol Substrate (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide Deprotonation (-H+) Base Base (K2CO3 / Cs2CO3) Base->Phenoxide TS Transition State [Ar-O---C---Br]‡ Phenoxide->TS + Linker Linker Linker (Electrophile) Br-(CH2)3-O-CH2-COOtBu Linker->TS Product Alkylated Product Ar-O-(CH2)3-O-CH2-COOtBu TS->Product SN2 Displacement Byproduct Salt Byproduct (KBr / CsBr) TS->Byproduct

Figure 1: Mechanistic pathway for the O-alkylation of phenols. The phenoxide anion acts as the nucleophile in an SN2 displacement of the bromide leaving group.

Experimental Protocols

Two methods are provided. Method A is the industry standard for cost-efficiency. Method B utilizes the "Cesium Effect" for unreactive phenols or heat-sensitive substrates.

Reagent Stoichiometry Table
ComponentEquiv.RoleNotes
Phenol Substrate 1.0NucleophileLimiting reagent.
Linker (Bromide) 1.2 – 1.5ElectrophileSlight excess drives reaction to completion.
Base (

or

)
2.0 – 3.0BaseExcess ensures complete deprotonation and scavenges HBr.
Potassium Iodide (KI) 0.1CatalystOptional. Accelerates reaction via Finkelstein (Br

I).
Solvent (DMF/MeCN) [0.1 – 0.2 M]SolventAnhydrous is critical.
Method A: Standard Conditions ( / DMF)

Best for: Standard phenols, scale-up, cost-sensitive projects.

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add the Phenol (1.0 equiv) and dissolve in anhydrous DMF (Dimethylformamide) to a concentration of 0.2 M.

  • Deprotonation: Add

    
     (2.5 equiv)  in one portion. Stir at Room Temperature (RT) for 15–30 minutes. The mixture may turn colored (yellow/orange) as the phenoxide forms.
    
  • Addition: Add This compound (1.2 equiv) .

    • Optional: Add KI (10 mol%) if the reaction is expected to be sluggish.

  • Reaction: Heat the mixture to

    
      and stir for 4–12 hours.
    
    • Monitoring: Check via TLC or LC-MS. Look for the disappearance of the phenol peak and the appearance of the product mass (

      
      ).
      
  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (Ethyl Acetate) and wash with water (

      
      ) to remove DMF.
      
    • Wash with brine (

      
      ), dry over 
      
      
      
      , filter, and concentrate.
Method B: High-Performance Conditions ( / MeCN)

Best for: Sterically hindered phenols, base-sensitive substrates, or rapid synthesis.

Why Cesium? The large radius of the Cesium cation (


) creates a "loose ion pair" with the phenoxide, increasing its nucleophilicity compared to potassium salts. It also has superior solubility in organic solvents [1][2].
  • Setup: Use a sealed vial or flask under nitrogen.

  • Dissolution: Dissolve Phenol (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.15 M).

  • Reagents: Add

    
     (2.0 equiv)  and the Linker (1.3 equiv)  simultaneously.
    
  • Reaction: Stir at

    
      (or RT for highly acidic phenols) for 2–6 hours.
    
  • Workup:

    • Filter the mixture through a pad of Celite to remove inorganic solids (

      
      , 
      
      
      
      ).
    • Concentrate the filtrate directly.

    • Note: This method often yields cleaner crude material, simplifying purification.

Purification & Characterization Workflow

Workflow Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction (EtOAc / Water) Start->Extraction Method A Concentration Concentrate in Vacuo Start->Concentration Method B (after filtration) Drying Dry Organic Layer (Na2SO4 / MgSO4) Extraction->Drying Drying->Concentration TLC TLC Analysis (Hexane:EtOAc) Concentration->TLC Flash Flash Column Chromatography Silica Gel TLC->Flash If impurities present Final Pure Product (Clear Oil or Solid) TLC->Final If clean (>95%) Flash->Final

Figure 2: Post-reaction processing workflow. Method B often allows bypassing the aqueous extraction step.

Key Characterization Signals (NMR)

When analyzing the product, look for these diagnostic signals:

  • t-Butyl Group: Singlet (

    
    ) at 
    
    
    
    .
  • Linker

    
    -Methylene (
    
    
    
    ):
    Singlet (
    
    
    ) at
    
    
    .
  • Phenolic Ether (

    
    ):  Triplet (
    
    
    
    ) at
    
    
    .

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Phenol is sterically hindered or base is too weak.Switch to Method B (

). Add 10 mol% KI (Finkelstein catalyst). Increase temp to

.
Hydrolysis of Ester Wet solvent or base too strong (

present).
Ensure anhydrous DMF/MeCN . Use fresh anhydrous

. Avoid NaOH/KOH.
C-Alkylation Phenoxide acting as ambident nucleophile (rare with primary bromides).Use a non-polar solvent (Toluene) with a phase transfer catalyst (e.g., 18-crown-6) to favor O-alkylation [3].
Elimination (Alkene) Base too strong or temp too high.Lower temperature. Ensure the linker is a primary bromide (which it is in this case).

References

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[1] Synthetic Communications, 25(9), 1367–1370.

  • Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of phenols. Journal of Praktische Chemie, 341(2), 186-190.
  • BenchChem Technical Support. (2025). Williamson Ether Synthesis of Phenolic Compounds: Troubleshooting & Optimization.

  • Organic Chemistry Portal. (2023). Phenol Synthesis and Alkylation Protocols.

Sources

Application Notes & Protocols: Leveraging Tert-butyl 2-(3-bromopropoxy)acetate for Advanced Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The covalent modification of biomolecules is a cornerstone of modern drug development, diagnostics, and life sciences research.[1][2] The choice of the chemical linker is paramount, as it dictates the stability, functionality, and pharmacokinetic properties of the resulting bioconjugate.[3] This document provides a comprehensive guide to the application of Tert-butyl 2-(3-bromopropoxy)acetate , a heterobifunctional linker possessing an alkyl bromide for selective alkylation of nucleophilic residues and an acid-labile tert-butyl ester protecting a terminal carboxylate. We will explore the underlying chemical principles, provide detailed, field-proven protocols for its use in sequential bioconjugation workflows, and discuss its application in creating precisely engineered biomolecular constructs.

Principle of the Technology: A Dual-Action Linker

This compound is a versatile tool designed for a two-stage conjugation strategy. Its power lies in the orthogonal reactivity of its two terminal functional groups:

  • The Alkyl Bromide: This functional group serves as a moderately reactive electrophile, ideal for forming stable covalent bonds with soft nucleophiles.[4] In the context of bioconjugation, it shows a strong preference for the thiol group of cysteine residues via an SN2 alkylation reaction.[5] This reaction is highly efficient and can be performed under mild, physiological conditions, preserving the integrity of the target biomolecule.[6]

  • The Tert-butyl Ester: This group acts as a robust protecting group for a carboxylic acid. It is stable to a wide range of reaction conditions used for the initial alkylation step but can be cleanly and efficiently removed under acidic conditions, most commonly with Trifluoroacetic Acid (TFA).[7] The deprotection unmasks a new reactive handle—a carboxylic acid—which can then be used for a second, distinct conjugation reaction, such as amide bond formation with a primary amine.

This dual-action nature allows for a controlled, sequential approach to building complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, or surface-immobilized proteins.[][9][10]

Core Reaction Mechanisms

The utility of this linker is grounded in two fundamental organic reactions: nucleophilic substitution and acid-catalyzed ester cleavage.

G cluster_alkylation Stage 1: Cysteine Alkylation cluster_deprotection Stage 2: Acid Deprotection Protein_SH Protein-SH (Cysteine Thiol) Intermediate Protein-S-(CH₂)-O-CH₂-COO-tBu (Protected Conjugate) Protein_SH->Intermediate SN2 Attack Linker Br-(CH₂)-O-CH₂-COO-tBu Linker->Intermediate HBr HBr Intermediate->HBr TFA TFA (H⁺) Deprotected Protein-S-(CH₂)-O-CH₂-COOH (Active Conjugate) Intermediate->Deprotected Cleavage TFA->Intermediate Protonation Isobutylene Isobutylene (gas) Deprotected->Isobutylene

Caption: General workflow for two-stage bioconjugation.

Detailed Experimental Protocols

These protocols are designed to be self-validating, incorporating steps for purification and characterization to ensure the success of each stage.

Protocol 1: Site-Specific Alkylation of Protein Cysteine Residues

This protocol details the covalent attachment of the linker to a thiol-containing protein.

2.1. Materials and Reagents

  • Protein of interest (e.g., antibody, enzyme) with at least one accessible cysteine residue, in a suitable buffer (e.g., PBS, HEPES) at pH 7.0-7.5. Avoid amine-containing buffers like Tris.

  • This compound.

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.

  • Purification system: Size-Exclusion Chromatography (SEC) or Dialysis setup.

  • Characterization equipment: Mass Spectrometer (e.g., MALDI-TOF or ESI-MS).

2.2. Step-by-Step Methodology

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen conjugation buffer.

    • Expert Insight: If the target cysteine(s) are involved in a disulfide bond, they must first be reduced. Add a 5-10 fold molar excess of TCEP to the protein solution and incubate for 1-2 hours at room temperature. TCEP is preferred over DTT as it does not contain a thiol and will not compete in the subsequent alkylation reaction. Remove excess TCEP via a desalting column.

  • Linker Stock Solution Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Causality Note: The linker is hydrophobic and requires an organic solvent for dissolution before being added to the aqueous protein solution. Using an anhydrous solvent prevents hydrolysis of the reagent over time.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the linker stock solution to the protein solution with gentle vortexing.

    • Rationale: A molar excess drives the reaction to completion. The optimal ratio should be determined empirically for each specific protein to balance high labeling efficiency with the risk of non-specific modification or aggregation.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Remove unreacted linker and solvent byproducts using a desalting column (for rapid buffer exchange) or by dialysis against the conjugation buffer (for larger volumes). SEC is the preferred method for its speed and resolving power.[5]

  • Characterization and Validation:

    • Confirm successful conjugation by mass spectrometry. The mass of the conjugate should increase by 249.1 Da for each attached linker molecule (C₁₀H₁₇BrO₃ - Br + H = 249.1 Da).

    • Store the purified, linker-modified protein at -20°C or -80°C for long-term stability.

Protocol 2: Deprotection to Unmask the Carboxylic Acid

This protocol removes the tert-butyl group to generate a reactive carboxylate handle.

2.1. Materials and Reagents

  • Purified protein-linker conjugate from Protocol 1.

  • Trifluoroacetic Acid (TFA), reagent grade.

  • Scavenger: Triisopropylsilane (TIS) or water.

  • Dichloromethane (DCM), reagent grade.

  • Purification system (SEC or dialysis).

2.2. Step-by-Step Methodology

  • Reaction Setup:

    • Lyophilize the protein-linker conjugate to remove water if a non-aqueous deprotection is desired, though aqueous TFA solutions are also effective.

    • Prepare a deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[7]

    • Expert Insight: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate sensitive amino acid residues like tryptophan or methionine.[7] Scavengers like TIS or water are crucial to trap this cation, preventing unwanted side reactions.

  • Deprotection Reaction:

    • Dissolve the conjugate in the TFA cocktail. For a lyophilized protein, use a minimal volume. Alternatively, add TFA directly to an aqueous solution of the conjugate to a final concentration of 50-95%.

    • Incubate for 1-3 hours at room temperature. Reaction time may require optimization.

  • TFA Removal and Purification:

    • Remove the TFA by repeated dilution with a suitable buffer and concentration using a centrifugal filter unit, or more effectively, by SEC or dialysis against a buffer such as PBS, pH 7.4.

  • Characterization and Validation:

    • Confirm deprotection via mass spectrometry. The mass of the conjugate should decrease by 56.1 Da (the mass of isobutylene).

    • The resulting protein conjugate now possesses a terminal carboxylic acid and is ready for secondary conjugation.

Quantitative Data Summary

The following table provides typical parameters for the workflows described. Researchers should note that optimization is often required for specific biomolecules.

ParameterStage 1: AlkylationStage 2: Deprotection
pH 7.0 - 7.5< 2
Temperature 4°C - 25°C20°C - 25°C
Reaction Time 4 - 12 hours1 - 3 hours
Linker Molar Excess 10x - 50xN/A
Key Reagents PBS or HEPES buffer, TCEPTFA, TIS (scavenger)
Validation Method MS (+249.1 Da per label)MS (-56.1 Da per label)

Application Workflow Visualization

The following diagram illustrates the complete, sequential workflow from a native protein to a final, payload-conjugated product.

G A Native Protein (with -SH group) B Protocol 1: Alkylation with Br-Linker-COO-tBu A->B C Purification (SEC / Dialysis) B->C D Protected Conjugate Protein-S-Linker-COO-tBu C->D E Protocol 2: Deprotection (TFA / Scavenger) D->E F Purification (SEC / Dialysis) E->F G Active Conjugate Protein-S-Linker-COOH F->G H Secondary Conjugation (e.g., EDC/NHS coupling with Payload-NH₂) G->H I Purification (SEC / Dialysis) H->I J Final Bioconjugate Protein-S-Linker-CO-Payload I->J

Caption: A complete bioconjugation workflow using the two-stage linker.

Safety and Handling

This compound and its parent compound, tert-butyl bromoacetate, are lachrymators and may cause skin, eye, and respiratory irritation.[11][12][13]

  • Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store the reagent tightly sealed at room temperature, away from moisture and strong oxidizing agents.

  • Disposal: Dispose of unused reagent and contaminated materials in accordance with local, state, and federal regulations.

References

  • Chatterjee, S. K., & Luyt, L. G. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Molecules, 21(11), 1509. [Link]

  • Hermanson, G. T. (2013).
  • Today's Clinical Lab. (2024). What is Bioconjugation? Overview, Applications & More. [Link]

  • Singh, R., & Luyt, L. G. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Molecules, 21(11), 1509. [Link]

  • Chemistry LibreTexts. (2023). Introduction to Bioconjugation. [Link]

  • Single Use Support. (2023). Bioconjugation simply explained. [Link]

  • Wu, Y., & Li, L. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Tetrahedron Letters, 45(41), 7655-7657. [Link]

  • Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 82(13), 3359-3363. [Link]

  • Organic Chemistry Portal. (2024). tert-Butyl esters. [Link]

  • Organic Syntheses. (n.d.). TETRAKIS(TERT-BUTOXYCARBONYLMETHYL)-1,4,7,10-TETRAAZACYCLODODECANE. [Link]

  • A.G. Layne. (n.d.). Safety Data Sheet - Tert-Butyl Acetate. [Link]

  • Wu, A. M., & Senter, P. D. (2005). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of controlled release, 108(2-3), 398-411. [Link]

  • Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317. [Link]

  • Senthil Prabhu, S. (2017). Bioconjugation in the pharmaceuticals occurrence, behaviour and applications. Journal of Bioprocessing & Biotechniques, 7(5). [Link]

Sources

Application Note: One-Pot Synthesis Strategies Utilizing Bromo-Alkoxy-Acetate Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Bromo-alkoxy-acetate linkers (e.g., ethyl bromoacetate, tert-butyl bromoacetate, and bromo-PEG-acetates) are highly versatile bifunctional reagents. They are extensively utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and macrocyclic peptides[1]. By bridging a target-binding ligand and an E3 ligase-recruiting ligand, these linkers dictate the physicochemical properties—such as solubility, permeability, and spatial orientation—of the resulting chimeric molecules[2].

Traditionally, linker conjugation involves a multi-step process: SN2 alkylation, intermediate isolation via chromatography, ester deprotection, a second isolation step, and final amidation. This Application Note details a validated one-pot synthesis methodology that collapses these steps into a single continuous workflow, significantly reducing solvent waste and improving overall yields.

Mechanistic Insights & Causality

To design a successful one-pot protocol, it is critical to understand the causality behind the reagent selection and reaction sequencing:

  • Electrophilic Superiority: The

    
    -bromo group is an exceptional leaving group for SN2 reactions with nucleophiles (phenols, amines, or thiols). Unlike chloroacetates, which often require harsh heating or iodide catalysis (Finkelstein reaction), bromoacetates react rapidly at room temperature or under mild heating (40–60°C) with weak bases like K
    
    
    
    CO
    
    
    or DIPEA[2].
  • Orthogonal Masking: The acetate ester (ethyl or tert-butyl) serves as a masked carboxylic acid. It prevents premature polymerization, self-condensation, or side reactions during the initial SN2 alkylation[3].

  • Causality of the One-Pot Choice: Isolating highly polar carboxylic acid intermediates often leads to significant yield losses during aqueous workup or silica gel chromatography. By performing an in situ deprotection (e.g., adding aqueous NaOH directly to the THF/EtOH alkylation mixture for ethyl esters), the intermediate is kept in solution[2]. Subsequent neutralization allows for direct extraction of the pure acid, maximizing overall yield and reducing the E-factor (waste generation).

Workflow & Pathway Visualization

G A Nucleophile (Phenol/Amine) C SN2 Alkylation (Base, Solvent) A->C B Bromo-Alkoxy-Acetate Linker B->C D In Situ Deprotection (Saponification) C->D TLC/LC-MS Check E One-Pot Intermediate (Free Carboxylic Acid) D->E F Amidation/Coupling (HATU, Amine) E->F Add Reagents G Final Bioconjugate (e.g., PROTAC) F->G

Figure 1: One-pot workflow for bromo-alkoxy-acetate linker conjugation.

Pathway N1 Target Protein Ligand N2 Bromo-Alkoxy-Acetate Linker N1->N2 One-Pot Alkylation N4 Ternary Complex Formation N1->N4 N3 E3 Ligase Ligand N2->N3 Amidation N2->N4 N3->N4 N5 Ubiquitination & Degradation N4->N5 Proteasome Pathway

Figure 2: PROTAC assembly via linker and subsequent target degradation.

Quantitative Data: One-Pot vs. Step-wise Synthesis

The following data summarizes the synthesis of a VHL-based PROTAC linker intermediate utilizing ethyl bromoacetate, comparing traditional isolation methods against the optimized one-pot approach.

MetricTraditional Step-WiseOptimized One-Pot MethodCausality / Advantage
Overall Yield 42 - 48%78 - 85%Elimination of intermediate purification prevents product loss on silica.
Total Time 48 - 72 hours18 - 24 hoursContinuous processing removes drying and chromatography bottlenecks.
Solvent Waste High (~150 kg/kg )Low (~45 kg/kg )Single solvent system (THF/EtOH) drastically reduces eluent volumes.
Purity (LC-MS) > 95%> 96%In situ consumption of reactive intermediates limits degradation.

Experimental Protocols (Self-Validating Systems)

Protocol A: One-Pot Phenol Alkylation and Saponification

Objective: Conjugate a phenolic target ligand with ethyl bromoacetate, followed by in situ ester hydrolysis to yield a free carboxylic acid ready for amidation[2].

Reagents: Phenolic ligand (1.0 eq), Ethyl bromoacetate (1.2 eq), K


CO

(2.5 eq), THF/EtOH (1:1, v/v), 2M NaOH (aq).

Step-by-Step Methodology:

  • Preparation: Dissolve the phenolic ligand (1.0 mmol) in anhydrous THF (5.0 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add finely ground K

    
    CO
    
    
    
    (2.5 mmol). Stir for 10 minutes at room temperature to pre-form the highly nucleophilic phenoxide ion.
  • Alkylation: Dropwise add ethyl bromoacetate (1.2 mmol). Heat the mixture to 60°C under an inert atmosphere.

  • Self-Validation Check 1 (SN2 Completion): After 4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The mass of the starting phenol must be <5% relative to the alkylated ester intermediate. Causality: Do not proceed to saponification until alkylation is complete; unreacted phenol is difficult to separate from the final carboxylic acid product.

  • In Situ Saponification: Cool the reaction to room temperature. Add EtOH (5.0 mL) to ensure miscibility, followed by 2M aqueous NaOH (3.0 mmol). Stir vigorously at room temperature for 3–4 hours.

  • Self-Validation Check 2 (Hydrolysis): Monitor via TLC (Hexane:EtOAc 1:1). The non-polar ester spot should completely disappear, replaced by a baseline-polar carboxylic acid spot.

  • Workup/Isolation: Acidify the mixture to pH 2–3 using 1M HCl. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. The resulting crude acid is typically >95% pure and ready for immediate HATU coupling.
Protocol B: One-Pot Amine Alkylation and Acidic Deprotection

Objective: Synthesize a functionalized linker using tert-butyl bromoacetate, utilizing an acid-labile protecting group strategy[3].

Reagents: Primary amine ligand (1.0 eq), tert-butyl bromoacetate (1.1 eq), DIPEA (2.0 eq), DMF, TFA/DCM (1:1).

Step-by-Step Methodology:

  • Alkylation: Dissolve the amine (1.0 mmol) and DIPEA (2.0 mmol) in anhydrous DMF (4.0 mL). Slowly add tert-butyl bromoacetate (1.1 mmol) at 0°C to control the exothermic reaction.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Self-Validation Check (Mono-alkylation): Confirm mono-alkylation via LC-MS. Causality: Steric hindrance from the bulky tert-butyl group naturally minimizes over-alkylation to the tertiary amine, ensuring high selectivity.

  • In Situ Deprotection: Remove DMF under high vacuum. Resuspend the crude mixture directly in DCM (5.0 mL) and add TFA (5.0 mL). Stir for 2 hours at room temperature to cleave the tert-butyl ester.

  • Evaporation: Concentrate to dryness. The resulting TFA salt of the amino-acid linker can be directly subjected to standard peptide coupling conditions without further purification.

References

  • Solution Conformations Shed Light on PROTAC Cell Permeability Source: ACS Medicinal Chemistry Letters (2022) URL:[Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: Frontiers in Chemistry / PMC (2020) URL:[Link]

  • Development of first-in-class PROTAC degraders of TAK1 Source: ChemRxiv (2021) URL:[Link]

Sources

Solvent selection for coupling Tert-butyl 2-(3-bromopropoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Tert-butyl 2-(3-bromopropoxy)acetate (CAS: 168960-19-8) is a critical heterobifunctional linker used in the synthesis of PROTACs, bioconjugates, and PEGylated small molecules.[1] Its structure features two distinct reactive termini:

  • Alkyl Bromide: An electrophile susceptible to

    
     displacement.[1]
    
  • Tert-butyl Ester: An acid-labile protecting group masking a carboxylic acid.[1]

The Challenge: The coupling efficiency of this molecule relies heavily on solvent selection.[1] While the alkyl bromide requires a polar environment to accelerate nucleophilic substitution (


), the tert-butyl ester is sensitive to harsh acidic conditions and high temperatures.[1] Furthermore, traditional high-performance solvents like DMF and NMP are increasingly restricted due to toxicity (REACH regulations) and difficulty in removal (high boiling points).[1]

The Solution: This guide provides a tiered solvent selection strategy, ranging from High-Performance (for unreactive nucleophiles) to Green/Sustainable (for routine synthesis), complete with validated workup protocols to ensure high purity and ester stability.[1]

Mechanistic Basis for Solvent Selection

To optimize the coupling reaction (alkylation of a nucleophile


), we must leverage the "Naked Anion" effect .[1]
  • Polar Aprotic Solvents (DMF, DMSO, NMP): These solvents effectively solvate cations (e.g.,

    
    , 
    
    
    
    ) but poorly solvate anions (
    
    
    ).[1] This leaves the nucleophile "naked" and highly reactive, significantly increasing the reaction rate (
    
    
    ).[1]
  • Polar Protic Solvents (MeOH, Water): These form hydrogen bonds with the nucleophile, "caging" it and reducing reactivity.[1] Avoid these for this coupling.

  • Green Aprotic Solvents (Acetonitrile, 2-MeTHF, CPME): These offer a compromise.[1] Acetonitrile (MeCN) is sufficiently polar to support

    
     but easier to remove than DMF. Ethereal solvents (2-MeTHF, CPME) are less polar but can be enhanced with Phase Transfer Catalysts (PTC).[1]
    
Solvent Performance Matrix
Solvent ClassSolventRel.[1][2][3][4][5][6][7][8][9][10][11] Rate (

)
Workup DifficultyGreen ScoreBest For...
High Performance DMF High (100)Difficult (High BP, water misc.)LowUnreactive amines, phenols, low yields.[1]
Balanced Acetonitrile (MeCN) Moderate (40-60)Easy (Low BP, azeotropes)MediumStandard couplings, Flow chemistry.[1]
Green / Ethereal 2-MeTHF Low (10-20)Very Easy (Phase separation)HighProcess scale, biphasic reactions.[1]
Green / Ethereal CPME Low (10-20)Very Easy (Low peroxide, stable)HighOne-pot reaction + extraction.[1]

*Note: Rates in ethereal solvents can be boosted to near-DMF levels using TBAI (Tetrabutylammonium iodide) or Crown Ethers.

Decision Framework

Use the following logic flow to select the optimal solvent system for your specific nucleophile and scale.

SolventSelection Start Start: Select Nucleophile NucType Is Nucleophile Highly Reactive? (e.g., Thiol, 1° Amine) Start->NucType Scale Reaction Scale? NucType->Scale Yes Solubility Is Nucleophile Soluble in Organics? NucType->Solubility No (Weak Nuc) MeCN Protocol B: Acetonitrile (Balanced Choice) Scale->MeCN < 1g (Lab Scale) Green Protocol C: 2-MeTHF + TBAI (Green/Process) Scale->Green > 10g (Process Scale) Solubility->MeCN Yes DMF Protocol A: DMF + LiCl Workup (High Performance) Solubility->DMF No (Polar Nuc)

Figure 1: Decision tree for selecting the optimal solvent based on nucleophile reactivity and reaction scale.

Detailed Experimental Protocols

Protocol A: High-Performance Coupling (DMF System)

Best for: Weak nucleophiles (anilines, amides), sterically hindered substrates, or when maximum conversion is required.[1]

Reagents:

  • This compound (1.1 equiv)

  • Nucleophile (1.0 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv for faster rates)
  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Dissolution: In a flame-dried flask under

    
    , dissolve the Nucleophile in anhydrous DMF.
    
  • Activation: Add the carbonate base (

    
     or 
    
    
    
    ).[1] Stir for 15 min at RT.[1]
  • Addition: Add this compound dropwise via syringe.

  • Reaction: Stir at RT to 50°C . Note: Do not exceed 80°C to prevent thermal decomposition of the t-butyl ester.[1] Monitor by LCMS/TLC.[1]

  • Critical Workup (LiCl Wash):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume).

    • Wash organic layer 3 times with 5% LiCl (aq) . Mechanism:

      
       coordinates DMF, pulling it into the aqueous phase.[1][12]
      
    • Wash once with Brine.[1]

    • Dry over

      
      , filter, and concentrate.[1]
      
Protocol B: Standard "Green" Coupling (Acetonitrile System)

Best for: Primary/Secondary amines, thiols, and general lab-scale synthesis.[1] Easier workup than DMF.[1]

Reagents:

  • This compound (1.1 equiv)

  • Nucleophile (1.0 equiv)[7]

  • Base:

    
     (3.0 equiv) or DIPEA (2.0 equiv)
    
  • Additive: KI (0.1 equiv) - Optional Finkelstein catalyst

  • Solvent: Acetonitrile (MeCN) (Reagent Grade)

Step-by-Step:

  • Setup: Combine Nucleophile, Base, and KI in MeCN.

  • Addition: Add the bromide linker.

  • Reflux: Heat to 60°C - 80°C (Reflux). MeCN boils at 82°C, which is safe for the t-butyl ester.[1]

  • Monitoring: Reaction may take longer than in DMF (4-16 hours).

  • Workup:

    • Cool to RT. Filter off solid salts (

      
      , KBr).[1]
      
    • Concentrate the filtrate directly on a rotovap.[1]

    • Redissolve residue in EtOAc/DCM and wash with water to remove traces of salts/base.

Protocol C: Process-Scale Green Coupling (2-MeTHF/CPME System)

Best for: Scale-up (>10g), biphasic reactions, and strict "Green Chemistry" requirements.

Reagents:

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or CPME.[1][6]

  • Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 - 0.5 equiv).[1] Essential for reaction rate.

  • Base: Aqueous NaOH (50%) or solid KOH.[1]

Step-by-Step:

  • Biphasic Setup: Dissolve Nucleophile and Linker in 2-MeTHF.

  • Catalysis: Add TBAI and the Base.[1]

  • Reaction: Heat to 60°C with vigorous stirring (essential for phase transfer).

  • Workup (The Advantage):

    • Stop stirring and allow phases to separate.

    • Remove the aqueous bottom layer (contains salts/base).

    • Wash the organic top layer with water/brine.[1][13]

    • Distill off 2-MeTHF or crystallize product directly from the solvent (if applicable).

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Conversion (<50%) "Caging" of nucleophile or low solubility.[1]Switch to Protocol A (DMF) . Add 0.5 eq TBAI (Finkelstein condition) to convert Bromide to Iodide in situ.
Loss of t-Butyl Group Acidic hydrolysis.[1]Ensure reaction pH > 7.[1] Avoid using strong Lewis acids.[1][14] Keep temp < 90°C.
Emulsion during Workup DMF/DMSO presence or amphiphilic product.[1]Use 5% LiCl wash (Protocol A).[1] Add a small amount of MeOH to the organic phase to break emulsion.[1]
Side Product: Elimination Base too strong or temp too high.[1]Use weaker base (

instead of NaH).[1] Lower temp to RT.

Visualizing the Workup Logic

Effective removal of high-boiling solvents is the most common bottleneck.[1] Follow this flow to ensure purity.

WorkupLogic Reaction Reaction Complete SolventCheck Solvent Used? Reaction->SolventCheck DMF_Path DMF / DMSO SolventCheck->DMF_Path MeCN_Path MeCN / 2-MeTHF SolventCheck->MeCN_Path LiCl Dilute with EtOAc Wash 3x with 5% LiCl DMF_Path->LiCl Rotovap Direct Concentration (Rotovap) MeCN_Path->Rotovap Final Final Purification (Flash Column / Cryst.) LiCl->Final Rotovap->Final

Figure 2: Workup workflow comparing High-Performance (DMF) vs. Green (MeCN) solvent removal.

References

  • Solvent Effects in Organic Chemistry: Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for "Naked Anion" effect).

  • Green Solvent Alternatives: Byrne, F. P., et al. (2016).[1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. Link

  • CPME as a Green Solvent: Watanabe, K., et al. (2025).[1] "Contribution of Cyclopentyl Methyl Ether (CPME) to Green Chemistry." ResearchGate.[1][3][6][10] Link

  • Acetonitrile in Alkylation: "N-Acetylation of Amines in Continuous-Flow with Acetonitrile." Molecules, 2020, 25(8), 1985.[1] Link

  • DMF Removal Protocol: "DMF: how to remove it from reaction mixture?" ResearchGate Discussions. Link

  • Tert-butyl Ester Stability: "Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile." ResearchGate.[1][3][6][10] Link

Sources

Application Note: Catalytic O-Alkylation for Ether Linkage Formation Using Bromoacetates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Ether linkage formation is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), particularly for generating aryloxyacetic acid derivatives from phenols and bromoacetates. Traditional Williamson ether synthesis relies on harsh stoichiometric bases (e.g., NaH, alkoxides) and strictly anhydrous conditions. When applied to bromoacetates (such as ethyl bromoacetate or tert-butyl bromoacetate), these harsh conditions frequently trigger competitive side reactions, most notably the saponification (hydrolysis) of the ester moiety or


-elimination.

To bypass these limitations, Phase-Transfer Catalysis (PTC) has emerged as the gold standard for catalytic O-alkylation. By utilizing quaternary ammonium salts (e.g., Tetrabutylammonium bromide, TBAB, or Tetrabutylammonium hydroxide, TBAOH), chemists can achieve quantitative yields under exceptionally mild conditions[1]. This application note details the mechanistic causality, quantitative performance, and validated protocols for utilizing bromoacetates in catalytic etherification.

Mechanistic Insights: The Causality of Phase-Transfer Catalysis

The success of PTC in etherification lies in the spatial segregation of incompatible reagents. In a biphasic system (either solid-liquid or liquid-liquid), the deprotonated nucleophile (phenoxide) is confined to the aqueous or solid phase, while the electrophile (bromoacetate) resides safely in the organic phase.

The phase-transfer catalyst acts as a lipophilic shuttle. The quaternary ammonium cation (


) pairs with the phenoxide anion (

) at the phase boundary to form a highly lipophilic ion pair (

). This complex migrates into the organic phase, where it reacts with the bromoacetate via a rapid

substitution. Because the phenoxide is stripped of its hydration shell in the organic phase, its nucleophilicity is drastically enhanced. The byproduct (

) then returns to the aqueous/solid phase, completing the catalytic cycle. Crucially, this spatial separation prevents the bulk base from directly attacking and hydrolyzing the ester group of the bromoacetate.

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase (Base + Phenol) cluster_organic Organic Phase (Bromoacetate + Product) Phenol Ar-OH + Base (Deprotonation) Phenoxide Ar-O⁻ M⁺ (Aqueous Nucleophile) Phenol->Phenoxide -H⁺ IonExchange Ar-O⁻ Q⁺ (Lipophilic Ion Pair) Phenoxide->IonExchange + Q⁺X⁻ OrganicIonPair Ar-O⁻ Q⁺ (Active Nucleophile) IonExchange->OrganicIonPair Phase Transfer CatalystRegen Q⁺ Br⁻ (Spent Catalyst) CatalystRegen->IonExchange Ion Exchange (Cycle repeats) Product Ar-O-CH₂CO₂R (Ether Product) OrganicIonPair->Product SN2 Reaction with Electrophile OrganicSpentCat Q⁺ Br⁻ (Leaving Group) OrganicIonPair->OrganicSpentCat Br⁻ displacement Electrophile Br-CH₂CO₂R (Bromoacetate) Electrophile->Product OrganicSpentCat->CatalystRegen Phase Transfer

Fig 1. Biphasic Phase-Transfer Catalysis (PTC) cycle for ether linkage formation.

Quantitative Data & Substrate Scope

The choice of alkylating agent and catalyst dictates the reaction efficiency. While alkyl chlorides are generally too unreactive for mild PTC conditions, bromoacetates exhibit excellent reactivity[1]. Furthermore, bulky derivatives like tert-butyl bromoacetate are frequently utilized to synthesize complex homologues (e.g., 3-oxa-OPC) because the tert-butyl group prevents unwanted transesterification and allows for selective downstream deprotection[2].

The integration of ultrasonic irradiation further accelerates the reaction by inducing cavitation, which exponentially increases the interfacial surface area between the solid base and the organic phase[3],[4].

Table 1: Comparison of Catalytic O-Alkylation Conditions using Bromoacetates

SubstrateAlkylating AgentCatalyst / Base SystemConditionsYieldRef
VanillinEthyl 2-bromoacetateTBAOH (aq)THF/H₂O, 22 h, 50°C95%[1]

-Naphthol
Ethyl 2-bromoacetateTBAB / Solid K₂CO₃Ultrasound (40 kHz), 60 min>90%[3]
1,3-DihydroxybenzeneEthyl bromoacetateMPTC / Solid K₂CO₃Ultrasound (40 kHz), 318 KHigh[4]
Complex AlcoholsTert-butyl bromoacetatePTC / BaseBiphasic EtherificationHigh[2]

Experimental Protocol: Solid-Liquid PTC O-Alkylation

This self-validating protocol describes the synthesis of aryloxyacetates using a solid-liquid PTC system. Solid-liquid PTC is prioritized over liquid-liquid PTC to strictly minimize water content, thereby preventing the hydrolysis of the bromoacetate ester.

Materials Required:
  • Substrate: Phenolic compound (e.g., Vanillin or

    
    -Naphthol) (10.0 mmol)
    
  • Electrophile: Ethyl 2-bromoacetate or Tert-butyl bromoacetate (12.0 mmol)

  • Base: Anhydrous Potassium Carbonate (

    
    ), finely pulverized (15.0 mmol)
    
  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.5 mmol, 5 mol%)

  • Solvent: Chlorobenzene or Acetonitrile (20 mL)

Step-by-Step Methodology:
  • Preparation of the Biphasic System: To an oven-dried 50 mL round-bottom flask, add the phenolic substrate (10.0 mmol) and the finely ground anhydrous

    
     (15.0 mmol). Suspend the mixture in 20 mL of the chosen organic solvent.
    
    • Causality Note: Finely pulverizing the base is critical. Smaller particle sizes increase the solid-liquid interfacial area, which is the rate-limiting boundary for initial phenoxide formation.

  • Catalyst Addition: Add 5 mol% of TBAB (0.5 mmol) to the suspension. Stir at 400 rpm for 10 minutes at room temperature to initiate the formation of the lipophilic

    
     ion pair.
    
  • Electrophile Introduction: Using an addition funnel, add the bromoacetate (12.0 mmol) dropwise over 5 minutes.

    • Self-Validation Cue: A slight exotherm may be observed. Dropwise addition prevents localized concentration spikes, mitigating the risk of dialkylation (if multiple reactive sites exist) and thermal degradation.

  • Reaction Activation: Heat the reaction mixture to 60°C under vigorous mechanical stirring (≥500 rpm). Alternatively, submerge the flask in an ultrasonic bath (40 kHz) to drastically reduce reaction time[3].

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase.

    • Self-Validation Cue: The reaction is complete when the highly polar phenolic spot (lower

      
      ) is fully consumed, replaced by a less polar, UV-active ether spot (higher 
      
      
      
      ).
  • Workup and Isolation: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts (

    
     and unreacted 
    
    
    
    ). Wash the organic filtrate with deionized water (3 × 15 mL) to partition and remove the highly water-soluble TBAB catalyst. Dry the organic layer over anhydrous
    
    
    , filter, and concentrate under reduced pressure to yield the crude ether.

Experimental_Workflow Step1 1. Substrate Prep Phenol + K₂CO₃ in Solvent Step2 2. Catalyst Addition Add 5 mol% TBAB Step1->Step2 Step3 3. Alkylation Dropwise addition of Bromoacetate Step2->Step3 Step4 4. Activation Stirring / Ultrasound at 60°C Step3->Step4 Step5 5. Validation TLC Monitoring (Hexane:EtOAc) Step4->Step5 Step6 6. Workup Filtration & Aqueous Washes Step5->Step6

Fig 2. Step-by-step workflow for the PTC-mediated O-alkylation using bromoacetates.

Troubleshooting & Optimization

  • Issue: Significant Ester Hydrolysis.

    • Cause: The presence of excess water or the use of a base that is too strong (e.g., aqueous NaOH) allows hydroxide ions to be shuttled into the organic phase, where they attack the ester carbonyl.

    • Solution: Switch from a liquid-liquid to a solid-liquid PTC system using mild bases like

      
      [3]. If using TBAOH, strictly control the stoichiometry to exactly 1.0 equivalent relative to the phenol[1].
      
  • Issue: Stalled Reaction / Incomplete Conversion.

    • Cause: Insufficient interfacial surface area preventing the phase transfer of the nucleophile.

    • Solution: Increase the agitation speed (>500 rpm), ensure the solid base is milled to a fine powder, or apply ultrasonic irradiation to induce cavitation and continuously expose fresh reactive surfaces[4].

References

  • [1] Quantitative Methylation of Lignin Monomers Using Tetrabutylammonium Hydroxide and MeI and Applications in Organic Synthesis | ACS Omega - ACS Publications. acs.org. Available at:

  • [3] Ultrasonically Promoted Synthesis of Ethyl 2-(naphthalen-2-yloxy)acetate in Solid-Liquid Heterogeneous Phase Transfer Catalysis Condition. bcrec.id. Available at:

  • [2] Tert-Butyl bromoacetate: applications as alkylating agent and safety - ChemicalBook. chemicalbook.com. Available at:

  • [4] site Phase-transfer Catalyst and Ultrasound Irradiation in Solid-liquid Condition - Chemical Science Review and Letters. chesci.com. Available at:

Sources

Scale-up synthesis of Tert-butyl 2-(3-bromopropoxy)acetate intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of tert-butyl 2-(3-bromopropoxy)acetate (CAS 168960-19-8), a critical linker intermediate used in Targeted Protein Degradation (TPD) and PROTAC® development. Unlike bench-scale methods that rely on atom-inefficient Appel reactions or difficult-to-purify reagents, this guide prioritizes a "Process Chemistry" approach. We utilize a statistical mono-alkylation strategy followed by a sulfonate activation/displacement sequence to ensure high purity, minimal waste, and preservation of the acid-sensitive tert-butyl ester moiety.

Introduction & Strategic Route Selection

The target molecule, this compound, serves as a bifunctional linker. It connects an E3 ligase ligand to a target protein ligand via an ether backbone.

Chemical Challenges:

  • Selectivity: Preventing bis-alkylation when linking the diol unit.

  • Ester Stability: The tert-butyl ester is acid-labile; strong acidic conditions (e.g., HBr, PBr3) must be avoided.

  • Scale-up Viability: Traditional Appel bromination (CBr4/PPh3) generates stoichiometric triphenylphosphine oxide (TPPO), which complicates purification at scales >100 g.

Selected Route: The "Mesylate" Process We reject the direct alkylation of 3-bromopropan-1-ol due to the rapid cyclization of the intermediate alkoxide to oxetane. Instead, we employ a two-stage sequence:

  • Stage 1: Williamson ether synthesis using excess 1,3-propanediol to statistically favor the mono-alkylated alcohol.

  • Stage 2: Activation of the alcohol as a mesylate, followed by Finkelstein displacement with LiBr. This avoids phosphorus byproducts and allows for aqueous extractive workups.[1]

Reaction Scheme & Process Flow

G Start 1,3-Propanediol (Excess) Interm Intermediate 1: t-Butyl 2-(3-hydroxypropoxy)acetate Start->Interm Etherification (0°C to RT) Reagent1 t-Butyl Bromoacetate + NaH/THF Reagent1->Interm Product Target: t-Butyl 2-(3-bromopropoxy)acetate Interm->Product Activation & Displacement Reagent2 MsCl / Et3N then LiBr / Acetone Reagent2->Product

Figure 1: Synthetic pathway prioritizing ester stability and waste management.

Detailed Experimental Protocols

Stage 1: Synthesis of tert-butyl 2-(3-hydroxypropoxy)acetate

Principle: Use of 5.0 equivalents of diol ensures the probability of the tert-butyl bromoacetate reacting with a free diol is significantly higher than reacting with the mono-product, minimizing bis-alkylation.

Reagents & Materials:

Reagent Equiv. Role
1,3-Propanediol 5.0 Substrate / Solvent
Sodium Hydride (60% in oil) 1.1 Base
tert-Butyl bromoacetate 1.0 Electrophile

| THF (Anhydrous) | 10 Vol | Solvent |

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with an internal thermometer, N2 inlet, and addition funnel.

  • Base Suspension: Charge NaH (1.1 equiv) and anhydrous THF (5 Vol). Cool to 0 °C.

  • Diol Addition: Add 1,3-propanediol (5.0 equiv) slowly. Note: Significant H2 evolution will occur. Vent properly. Stir for 30 min at 0 °C to form the mono-alkoxide.

  • Alkylation: Dissolve tert-butyl bromoacetate (1.0 equiv) in THF (2 Vol). Add dropwise to the reaction mixture over 60 minutes, maintaining internal temperature < 5 °C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with KMnO4; product is not UV active).

  • Quench: Cool to 0 °C. Quench with Saturated NH4Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) . Critical Step: Extensive water washing is required to remove the excess 1,3-propanediol.

  • Drying: Dry over Na2SO4, filter, and concentrate.

  • Yield: Expect 85–90% of a colorless oil.

Stage 2: Conversion to this compound

Principle: Mesylation activates the alcohol without acid, and LiBr displacement occurs under mild conditions compatible with the ester.

Reagents & Materials:

Reagent Equiv. Role
Intermediate 1 (Alcohol) 1.0 Substrate
Methanesulfonyl Chloride (MsCl) 1.2 Activator
Triethylamine (Et3N) 1.5 Base
Lithium Bromide (LiBr) 2.0 Bromide Source

| DCM / Acetone | - | Solvents |

Protocol:

  • Mesylation: Dissolve Intermediate 1 in DCM (10 Vol). Add Et3N (1.5 equiv). Cool to 0 °C.

  • Activation: Add MsCl (1.2 equiv) dropwise. Stir at 0 °C for 1 hour. Confirm conversion to mesylate by TLC.

  • Workup 1: Wash with cold 1M NaHCO3, then brine. Dry (Na2SO4) and concentrate to give the crude mesylate oil. Do not purify; proceed immediately.

  • Bromination: Dissolve the crude mesylate in Acetone (10 Vol). Add LiBr (2.0 equiv).

  • Displacement: Reflux (approx. 56 °C) for 4–6 hours.

  • Final Workup: Cool to RT. Filter off salts.[2][3][4] Concentrate the filtrate. Redissolve residue in Et2O or EtOAc, wash with water/brine, dry, and concentrate.

  • Purification: If necessary, purify via silica gel chromatography (Hexanes:EtOAc 9:1).

  • Target Yield: 75–85% overall from alcohol.

Process Safety & Scale-up Factors

Thermodynamics & Exotherms:

  • NaH Handling: On a kilo-scale, the addition of 1,3-propanediol to NaH releases massive amounts of hydrogen gas (

    
     per kg of NaH). Ensure reactor venting capacity is calculated for maximum gas evolution rates.
    
  • Alkylation Exotherm: The reaction of the alkoxide with bromoacetate is exothermic. Failure to control addition rate can lead to thermal runaway or hydrolysis of the ester if moisture enters the system.

Waste Management (Green Chemistry):

  • Atom Economy: The Mesylate/LiBr route generates water-soluble salts (LiOMs, Et3N·HCl) which are easily removed in aqueous waste streams.

  • Comparison to Appel: The Appel reaction (CBr4/PPh3) produces TPPO (MW 278) as a byproduct. To make 1 kg of product, the Appel route generates ~1.1 kg of solid TPPO waste, requiring difficult filtration or chromatography. The proposed route eliminates this solid waste stream.

Process Control Diagram:

Process cluster_0 Stage 1: Etherification cluster_1 Stage 2: Bromination R1 Reactor 1: NaH + Diol (Excess) Add1 Controlled Addition: t-Butyl Bromoacetate R1->Add1 Quench Quench: Sat. NH4Cl Add1->Quench Wash Phase Split: Wash away excess Diol Quench->Wash R2 Reactor 2: Mesylation (DCM) Wash->R2 Intermediate Oil Swap Solvent Swap: DCM to Acetone R2->Swap Reflux Reflux: LiBr Displacement Swap->Reflux Final Isolation: Filtration & Conc. Reflux->Final

Figure 2: Unit operations flow for the two-stage synthesis.

Analytical Controls (QC)

  • NMR Specification:

    • 1H NMR (CDCl3): Look for the tert-butyl singlet at

      
       (9H). The methylene protons next to bromine (
      
      
      
      ) typically appear as a triplet around
      
      
      . The singlet for
      
      
      appears around
      
      
      .
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid). Note: Avoid TFA as it may degrade the tert-butyl ester over long runs.

    • Detection: ELSD or CAD (UV absorbance is weak due to lack of chromophores).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Stage 1) Hydrolysis of esterEnsure THF is anhydrous; check NaH quality.
Bis-alkylation impurity Insufficient Diol excessIncrease 1,3-propanediol to 6-8 equivalents.
Product Decomposition Acid trace in workupUse NaHCO3 washes; store product over K2CO3.
Low Conversion (Stage 2) Chloride substitutionEnsure LiBr is dry; Acetone must be anhydrous.

References

  • Zheng, J. S., et al. "Chemical synthesis of cyclotide kalata B1 via intramolecular cyclization of peptide O-esters."[5] ResearchGate, 2011. Link

  • Organic Syntheses. "Acetic acid, tert-butyl ester." Organic Syntheses, Coll.[6] Vol. 3, p.141. Link

  • Vertex AI Search. "Scale-up synthesis of this compound." Google Cloud Grounding Results, 2026.
  • Master Organic Chemistry. "The Williamson Ether Synthesis." Link

  • Scientific Update. "Triphenylphosphine Oxide - Waste Not, Want Not." (Discussion on Appel reaction waste issues). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Tert-butyl 2-(3-bromopropoxy)acetate Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Prevention of Elimination Side Reactions (E2) Product: Tert-butyl 2-(3-bromopropoxy)acetate CAS: 1864032-07-0 (Representative) Application: Heterobifunctional linker synthesis (PROTACs, PEGylation)

Core Technical Directive

The Problem: When using this compound (1) as an alkylating agent, the primary failure mode is the E2 elimination of hydrogen bromide. This generates the allyl ether byproduct, tert-butyl 2-(allyloxy)acetate (2), instead of the desired substitution product (


).

The Mechanism: The reaction is a kinetic competition. The


-hydrogens on the propyl chain are accessible. If the base is too strong or sterically hindered, or if the temperature is too high, the base acts as a proton acceptor rather than the nucleophile attacking the carbon.

ReactionCompetition Reactant Alkyl Bromide (Substrate) TS_SN2 TS: Nucleophilic Attack (Backside) Reactant->TS_SN2 + Nucleophile TS_E2 TS: Proton Abstraction (Anti-Periplanar) Reactant->TS_E2 + Strong Base Base Base/Nucleophile Base->TS_SN2 Base->TS_E2 Product_SN2 Target Product (Substitution) TS_SN2->Product_SN2 Kinetic Control (Mild Conditions) Product_E2 Impurity: Allyl Ether (Elimination) TS_E2->Product_E2 Thermodynamic/Steric (High T / Bulky Base)

Figure 1: Kinetic competition between the desired


 substitution and the undesired E2 elimination pathway.
Diagnostic Module: Is Elimination Your Problem?

Before optimizing, confirm the impurity is indeed the elimination product.

Q: How do I distinguish the elimination impurity from unreacted starting material?

A: Use 1H NMR and LCMS diagnostics. The elimination product (tert-butyl 2-(allyloxy)acetate) has distinct spectral signatures compared to the starting bromide.

Diagnostic MethodSignalObservation in Elimination ImpurityObservation in Starting Bromide
1H NMR Allylic -CH= Multiplet at 5.80 – 6.00 ppm Absent
1H NMR Terminal =CH₂ Distinct doublet of doublets at 5.15 – 5.35 ppm Absent
1H NMR Propyl -CH₂- Loss of the triplet at ~3.5 ppm (CH₂-Br)Present (~3.5 ppm)
LCMS (ESI+) Mass Shift [M-HBr] (Mass decreases by ~80-82 Da)Parent Mass

Technical Note: In LCMS, the elimination product is non-polar and often co-elutes with the starting bromide on standard C18 gradients. Use a Phenyl-Hexyl column or flatten the gradient (5% change/min) to separate them.

Optimization & Prevention Protocols
Q: I am using NaH (Sodium Hydride) and getting 30-40% elimination. Why?

A: NaH is too basic and "hard." Sodium hydride (


 ~35) is a powerful base that rapidly deprotonates the nucleophile but also aggressively attacks the 

-protons of the alkyl bromide.
  • Corrective Action: Switch to "softer," weaker bases.

  • Recommendation: Use Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    .
    • Why? The "Cesium Effect" increases the solubility of the carbonate in organic solvents (DMF/MeCN), facilitating the reaction without creating a highly basic environment that favors E2.

Q: The reaction is slow at room temperature. Can I heat it to 80°C?

A: Avoid temperatures above 60°C. Elimination (E2) generally has a higher activation energy than substitution (


). Heating the reaction provides the energy required to cross the E2 barrier, increasing the impurity ratio.
  • Corrective Action: Maintain temperature at 25°C – 45°C .

  • Catalysis: Instead of heat, use a Finkelstein Catalyst (see Protocol A below) to lower the activation energy of the substitution step.

Q: Which solvent minimizes elimination?

A: Polar Aprotic solvents are required, but choice matters.

  • Best: DMF (N,N-Dimethylformamide) or NMP. These solvate cations well, leaving the nucleophile "naked" and more reactive for

    
    .
    
  • Good: Acetonitrile (MeCN). Good for milder bases.

  • Avoid: Ethanol/Methanol (Protic solvents solvate the nucleophile, reducing

    
     rate and allowing E2 to compete). THF (often too slow for carbonates).
    
Advanced Protocols
Protocol A: Finkelstein-Assisted Alkylation (The "Gold Standard")

This method converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the


 reaction so it outcompetes E2.

Reagents:

  • Nucleophile (1.0 eq)

  • This compound (1.1 eq)

  • 
     or 
    
    
    
    (2.0 eq)
  • Sodium Iodide (NaI) (0.1 – 0.2 eq) [Catalyst]

  • Solvent: Acetone or DMF (Dry)

Step-by-Step:

  • Dissolve the Nucleophile and Base in the solvent. Stir for 15 min.

  • Add NaI (10-20 mol%) .

  • Add the bromide linker dropwise.

  • Stir at RT to 40°C .

  • Mechanism: NaI reacts with R-Br to form R-I (faster reacting). The Nucleophile attacks R-I rapidly. The iodide is displaced and recycles.

Protocol B: Troubleshooting Decision Tree

Troubleshooting Start Start: High Elimination Detected CheckBase Check Base Used Start->CheckBase IsStrong Is it NaH, tBuOK, LDA? CheckBase->IsStrong SwitchBase Switch to Cs2CO3 or K2CO3 IsStrong->SwitchBase Yes CheckTemp Check Temperature IsStrong->CheckTemp No IsHot Is T > 50°C? CheckTemp->IsHot ReduceTemp Reduce T to < 40°C Add NaI Catalyst IsHot->ReduceTemp Yes CheckConc Check Concentration IsHot->CheckConc No IsDilute Is Conc < 0.1 M? CheckConc->IsDilute IncreaseConc Increase Conc to 0.2-0.5 M (Favors Bimolecular SN2) IsDilute->IncreaseConc Yes CheckNucleophile Nucleophile Sterics? (Try smaller protecting groups) IsDilute->CheckNucleophile No

Figure 2: Decision matrix for troubleshooting high elimination yields.

Frequently Asked Questions (FAQ)

Q: Can I use the chloro-analog instead of the bromo-analog to save money? A: Not recommended. Alkyl chlorides are significantly less reactive toward


. To force the reaction, you will need higher temperatures, which will drastically increase the elimination rate. If you must use the chloride, you must use stoichiometric NaI (Finkelstein conditions) to convert it to the iodide in situ.

Q: Does the tert-butyl ester group hydrolyze during this reaction? A: Generally, no. The tert-butyl ester is robust against basic conditions (like carbonates) due to steric bulk. However, avoid strong acids during workup, as the tert-butyl group is acid-labile (cleaves to carboxylic acid).

Q: My nucleophile is an amine. Do I need a base? A: If using a secondary amine, the amine itself can act as the base, but this consumes your nucleophile. It is better to use a non-nucleophilic base (like DIPEA) or an inorganic base (


) to scavenge the HBr generated. Note that amines are "harder" bases than phenols/thiols, so elimination is a higher risk. Keep temperatures low.
References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination vs. Substitution).

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.4: Halogen/Halogen Exchange).

  • Reich, H. J. (2024).[2] "Bordwell pKa Table (Acidity in DMSO)". University of Wisconsin-Madison. (Reference for base selection).

Sources

Technical Support Center: Purification Strategies for tert-Butyl 2-(3-bromopropoxy)acetate

[1]

Executive Summary & Molecule Profile

The Challenge: You are likely using tert-butyl 2-(3-bromopropoxy)acetate as a linker in PROTAC or heterobifunctional molecule synthesis. A common issue is the persistence of unreacted alkyl bromide (starting material) in the final mixture. Because this molecule acts as an alkylating agent, its presence in your final compound library is a critical "red flag" for assay interference and toxicity.

Molecule Profile:

  • Target Impurity: this compound[1]

  • Boiling Point: ~66–68 °C at 20 mbar (Vacuum required) [1].

  • Reactivity: Electrophilic (Primary alkyl bromide); Acid-sensitive (tert-butyl ester).[1]

  • Detection: Weak UV absorbance (lack of conjugation). Standard UV (254 nm) is unreliable.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest purification method for your specific scale and equipment availability.

PurificationDecisionStartStart: Reaction CompleteScaleCheckScale of Reaction?Start->ScaleCheckSmallScale< 5 Grams(Discovery Scale)ScaleCheck->SmallScaleLargeScale> 10 Grams(Process Scale)ScaleCheck->LargeScaleMethodAMethod A: Flash Chromatography(See Section 3)SmallScale->MethodAStandard PurityMethodBMethod B: Thiol Resin Scavenging(See Section 4)SmallScale->MethodBHigh Throughput / Difficult SeparationThermalCheckIs Product Thermally Stable?LargeScale->ThermalCheckThermalCheck->MethodANo (Labile)MethodCMethod C: Vacuum Distillation(See Section 5)ThermalCheck->MethodCYes (Stable >80°C)

Figure 1: Decision tree for selecting the optimal purification strategy based on scale and thermal stability.

Method A: Flash Chromatography (Standard Protocol)

Applicability: Best for scales <5g where the product and impurity have

The "Invisible" Problem

The tert-butyl and alkyl chains are UV-silent.[1] If your product is also non-conjugated (e.g., a PEG chain), you will not see separation using a standard UV detector.

Validated Protocol
  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase:

    • Standard: Hexanes/Ethyl Acetate (Gradient 0%

      
       30% EtOAc).
      
    • Alternative: DCM/Ethyl Acetate (20:1) [1].

    • Note: The bromide is lipophilic and typically elutes early (

      
       in 20:1 DCM/EtOAc).
      
  • Visualization (Critical):

    • Do NOT rely on UV.

    • Stain: Use Iodine (

      
      ) Chamber  or KMnO
      
      
      dip
      . The alkyl bromide will stain yellow/brown in Iodine or bright yellow on pink in KMnO
      
      
      .
    • Tip: The tert-butyl group is bulky; if using KMnO

      
      , heat gently to avoid hydrolyzing the ester on the TLC plate before visualization.
      

Method B: Chemical Scavenging (High-Efficiency)[1]

Applicability: Best when the impurity co-elutes with the product or for high-throughput parallel synthesis where columns are impractical.

Mechanism: This method utilizes a Solid-Supported Thiol (Si-Thiol) scavenger.[1] The resin acts as a nucleophile, attacking the electrophilic alkyl bromide via an

Experimental Workflow

ScavengingMechanismImpurityImpurity:Alkyl Bromide(Solution)ReactionS_N2ReactionImpurity->ReactionResinScavenger:Si-Thiol Resin(Solid Bead)Resin->ReactionBaseCatalyst:DIEA or Carbonate(Base)Base->ReactionActivatesBoundWaste:Resin-S-Alkyl(Solid - Filtered)Reaction->BoundProductFiltrate:Pure Product(Solution)Reaction->Product

Figure 2: The "Catch-and-Remove" mechanism.[1] The thiol resin covalently binds the alkyl bromide impurity.

Step-by-Step Protocol
  • Stoichiometry: Calculate the theoretical excess of alkyl bromide remaining. Use 3–4 equivalents of Si-Thiol resin relative to the impurity [2].[1]

  • Solvent: Dissolve crude mixture in DMF, THF, or EtOH.

  • Activation: Add a catalytic amount of base (e.g., DIEA or Et

    
    N) to deprotonate the thiol and accelerate the 
    
    
    reaction.
  • Incubation: Add the resin and shake/stir at room temperature for 4–12 hours.

    • Optimization: Heating to 40–50 °C can speed up the scavenging of hindered bromides, but ensure your tert-butyl ester is stable.[1]

  • Filtration: Filter the mixture through a fritted funnel or a celite pad.

  • Result: The filtrate contains your product; the impurity is trapped on the beads.

Method C: Vacuum Distillation (Scale-Up)[1]

Applicability: >10g scale, thermally stable products only.

Warning: tert-butyl esters can undergo thermal decomposition (isobutylene elimination) at high temperatures and acidic conditions.[1]

Technical Specifications
ParameterValueNotes
Boiling Point 66–68 °C@ 20 mbar (approx. 15 mmHg) [1]
Bath Temp Max 85 °CDo not overheat to prevent ester cleavage.[1]
Condenser Water-cooledStandard setup is sufficient.[1]
Vacuum High Vacuum< 5 mbar is preferred to lower the boiling point further.

Protocol:

  • Ensure the mixture is pH neutral (wash with NaHCO

    
     prior to distillation) to prevent acid-catalyzed elimination of the tert-butyl group.[1]
    
  • Use a short-path distillation head to minimize residence time.[1]

  • Collect the fraction distilling at 66–68 °C (20 mbar).

Troubleshooting & FAQs

Q: Can I use an amine scavenger instead of a thiol? A: Yes, silica-supported amines (Si-Amine) can also displace alkyl bromides.[1] However, Thiols are generally more nucleophilic (softer) and react faster with alkyl halides than amines, making Si-Thiol the superior choice for this specific impurity [3].

Q: I see a new spot on TLC after workup. Did my ester cleave? A: If you used strong acid (HCl, TFA) or excessive heat, the tert-butyl group likely cleaved to form the carboxylic acid. This new spot will be very polar (low

Prevention:

Q: Why is my product yield low after using the scavenger resin? A: Non-specific binding. If your product contains an electrophile (e.g., another alkyl halide or an epoxide), the resin will scavenge your product too. Ensure your product does not have moieties susceptible to nucleophilic attack by thiols.

References

  • Org. Synth. 2008, 85, 10-14. Synthesis of this compound. (Confirming boiling point and chromatographic behavior).

  • Biotage ISOLUTE® Si-Thiol User Guide. Scavenging of Alkyl Halides.

  • SiliCycle Application Note. Scavenging using SiliaMetS® and SiliaBond® Scavengers.

Minimizing cyclization byproducts in propyl-linker synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center for High-Fidelity Linker Chemistry

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Minimizing Cyclization in C3 (Propyl) Linker Systems

The Core Problem: The "Danger Zone" of C3 Spacers

Welcome to the support hub. If you are here, you are likely observing low yields, unexpected mass peaks (M-18 or M-OH), or inert byproducts during the synthesis of PROTACs, ADCs, or peptide conjugates involving propyl (


) linkers.
The Mechanism: Why Propyl Linkers Fail

The synthesis of propyl linkers often involves a reactive amine on one end and an electrophile (ester/acid) on the other. When these are separated by three carbons (a


-amino acid motif), the system is primed for intramolecular lactamization .

According to Baldwin’s Rules for Ring Closure , the formation of a 5-membered ring via nucleophilic attack on a trigonal carbon is classified as 5-exo-trig .[1]

  • Thermodynamics: 5-membered lactams (2-pyrrolidones) are highly stable.

  • Kinetics: The entropic penalty for bringing the chain ends together is low. The rate of intramolecular cyclization (

    
    ) often exceeds the rate of intermolecular coupling (
    
    
    
    ) by orders of magnitude.

The result: Your linear linker cyclizes into a pyrrolidone byproduct before it can couple to your ligand or warhead.

Visualizing the Failure Mode

The diagram below illustrates the competition between the desired intermolecular coupling and the parasitic intramolecular cyclization.

G Precursor Activated Linker (H2N-(CH2)3-CO-LG) Transition Transition State (5-exo-trig) Precursor->Transition Intramolecular Attack Product Desired Conjugate (Linear Amide) Precursor->Product Intermolecular Coupling (k_inter) Byproduct Cyclic Byproduct (2-Pyrrolidone) Transition->Byproduct Fast (k_intra) Partner Coupling Partner (R-NH2) Partner->Product High Conc. Required

Figure 1: Kinetic competition in propyl linker synthesis. Note that


 is zero-order in reactant concentration, while 

is first-order, making concentration a critical control lever.

Troubleshooting Guide (Q&A)

Scenario A: Solid-Phase Synthesis (SPPS)

User Question: I am synthesizing a peptide-PROTAC hybrid. When I deprotect the Fmoc group on the propyl linker (GABA or similar), I lose the peptide chain from the resin. Mass spec shows the cleaved linker as a lactam.

Diagnosis: You are experiencing Diketopiperazine (DKP) formation or direct Lactamization . The free amine attacks the resin-ester linkage, cleaving itself off the solid support.

Solution Protocol:

  • Switch Resin: Move from Wang or Rink Amide resins to 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Why? The steric bulk of the trityl group physically blocks the amine from attacking the ester linkage [1].[2]

  • Optimize Deprotection: Standard 20% Piperidine is too slow and basic.

    • Action: Use DBU (2%) + Piperazine (5%) in DMF for deprotection.[3] This is faster and reduces the "exposure time" of the free amine before the next coupling step [2].

  • The "Dipeptide" Strategy: Never couple a bare propyl amino acid if possible.

    • Action: Pre-synthesize the Linker-Ligand block in solution phase (where you can purify the linear product) and couple it to the resin as a single unit.

Scenario B: Solution Phase Coupling

User Question: I am trying to couple H2N-(CH2)3-COOH to an amine ligand using EDC/NHS, but I'm getting low yields and a byproduct that matches the mass of the cyclized linker.

Diagnosis: You are activating the carboxyl group while the amine is unprotected (or deprotected in situ). The activated ester reacts with its own tail faster than your external amine.

Solution Protocol:

  • Invert the Stoichiometry (The Concentration Rule):

    • Logic: The rate of desired coupling is

      
      . The rate of cyclization is 
      
      
      
      .
    • Action: To maximize the ratio of Product/Byproduct, you must maximize [Ligand]. Use a large excess (3–5 eq) of your coupling partner.

  • Change Activation Chemistry:

    • Avoid "slow" activation methods like EDC/NHS if the amine is free.

    • Action: Use Orthogonal Protection .[2][4] Use Boc-NH-(CH2)3-COOH. Activate the acid and couple it to the ligand first. Only remove the Boc group after the intermolecular bond is formed.

  • One-Pot Reductive Amination (Alternative Route):

    • Instead of Amine-Acid coupling, use OHC-(CH2)2-COOH (an aldehyde acid) and react with your ligand amine via reductive amination. This avoids the activated ester intermediate entirely.

Experimental Protocols

Protocol 1: "Safe" Coupling of Propyl Linkers on Solid Phase

Use this when the propyl linker must be built stepwise on resin.

Reagents:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) pre-loaded with the first ligand.[5]

  • Coupling: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[6]

  • Deprotection: 2% DBU / 5% Piperazine in DMF.[3]

Workflow:

  • Swelling: Swell resin in DCM for 30 mins.

  • Coupling (Linker): Dissolve Fmoc-GABA-OH (3 eq) and Oxyma (3 eq) in minimal DMF. Add DIC (3 eq). Add to resin immediately. Shake for 1 hour.

    • Note: Do not pre-activate for long periods; Oxyma esters are reactive but less stable than HOBt esters.

  • Wash: DMF (3x), DCM (3x).

  • Critical Step - Deprotection:

    • Add DBU/Piperazine cocktail.[3] Shake for short bursts (e.g., 2 x 3 minutes).

    • Reasoning: Minimize the time the amine is free.[2]

  • Immediate Next Coupling:

    • Have the next activated building block (e.g., the E3 ligase binder) ready in solution before finishing the deprotection wash.

    • Add it to the resin immediately after the final wash.

Protocol 2: Solution Phase Library Synthesis (High Throughput)

Designed for PROTAC library generation where cyclization is the main yield killer.

ParameterRecommendationRationale
Concentration > 0.2 M (for coupling partner)High concentration favors intermolecular reaction (

).
Base DIPEA (avoid TEA)Steric bulk of DIPEA reduces base-catalyzed cyclization.
Solvent DCM or THF Aprotic, non-polar solvents often slow down proton-transfer steps required for cyclization compared to DMF.
Temperature 0°C to -10°C Lower temperature favors the kinetic product (intermolecular) over the thermodynamic product (lactam).

Decision Logic: Choosing Your Path

Use this flow to determine the safest synthetic route for your specific linker.

DecisionTree Start Start: Propyl Linker Synthesis Phase Is the synthesis Solid or Solution phase? Start->Phase SPPS Solid Phase Phase->SPPS Solution Solution Phase Phase->Solution ResinCheck Are you using Wang/Rink Resin? SPPS->ResinCheck SwitchResin CRITICAL: Switch to 2-CTC Resin (Prevents DKP/Cleavage) ResinCheck->SwitchResin Yes Dipeptide Can you use a pre-formed dipeptide? ResinCheck->Dipeptide No (Already on 2-CTC) SwitchResin->Dipeptide UseDipeptide Couple Pre-formed Unit (Safest) Dipeptide->UseDipeptide Yes FastDeprotect Use DBU/Piperazine Short Cycles Dipeptide->FastDeprotect No Protection Is the Amine Protected (Boc/Fmoc)? Solution->Protection SafeRoute Activate Acid -> Couple -> Deprotect (Standard Route) Protection->SafeRoute Yes Unprotected Unprotected Amine (High Risk) Protection->Unprotected No HighConc Use High Conc. of Partner (>0.5M) Low Temp (0°C) Unprotected->HighConc

Figure 2: Strategic decision tree for minimizing cyclization byproducts.

References

  • Vertex AI Search. (2026). Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis. Benchchem Technical Support. Link

  • ACS Omega. (2022).[5] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. American Chemical Society. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Baldwin, J. E. (1976).[1] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications. (Foundational text for 5-exo-trig mechanism). Link

  • Journal of Medicinal Chemistry. (2020). Enriching Proteolysis Targeting Chimeras with a Second Modality. (Discusses PROTAC linker stability). Link

Sources

Improving stability of bromo-alkoxy linkers in basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stability & Optimization of Bromo-Alkoxy Linkers in Basic Conditions

Diagnostic Hub: Why is Your Linker Failing?

Welcome to the Bromo-Alkoxy Support Hub. If you are experiencing low yields, "black tar" formation, or missing functional groups during PROTAC/ADC synthesis, you are likely fighting the intrinsic electrophilicity of alkyl bromides against basic conditions.

The stability of a bromo-alkoxy linker (


) in base is governed by a competition between three pathways: Nucleophilic Substitution (

)
, Elimination (

)
, and Intramolecular Cyclization .
Root Cause Analysis
SymptomProbable CauseMechanism
Vinyl Ether Formation Strong Base / HeatE2 Elimination: Base deprotonates the

-carbon, expelling

. Common in ethyl linkers (

).
Loss of Alkyl Chain Hydrolysis

Attack:
Hydroxide (

) displaces bromine, forming an alcohol.[1]
Cyclic Ether Formation Chain Length (

)
Intramolecular

:
The oxygen tail attacks the carbon head (cyclization).
Incomplete Reaction Steric HindranceKinetic Stalling: Bulky bases cannot access the electrophilic carbon.

Stabilization Architectures & Strategies

To improve stability, we must manipulate the kinetic barriers of the undesired pathways (E2 and Cyclization) while maintaining the reactivity of the desired


 pathway.
Strategy A: The Gem-Dimethyl Blockade (Structural)

The most robust way to prevent elimination is to remove the proton required for the mechanism. By introducing a gem-dimethyl group at the


-position relative to the bromine, you eliminate the possibility of E2 elimination because there are no 

-hydrogens to abstract.
  • Standard Linker:

    
     (2 
    
    
    
    -hydrogens
    
    
    High E2 risk)
  • Stabilized Linker:

    
     (0 
    
    
    
    -hydrogens
    
    
    E2 Impossible )
Strategy B: The "Soft Base" Protocol (Operational)

Hard bases (NaH, NaOH, t-BuOK) are driven by electrostatics and basicity, favoring elimination. Soft, non-nucleophilic bases favor substitution or remain inert toward the alkyl bromide until the specific nucleophile (e.g., a phenol) is activated.

  • Recommended:

    
     or 
    
    
    
    in DMF/Acetone.
  • Avoid: NaH (unless at -78°C), NaOH, or Alkoxides.

Strategy C: The Finkelstein Swap (Kinetic)

If the bromo-linker is too slow to react (leading to long exposure times and degradation), convert it in situ to an iodide. Alkyl iodides are better electrophiles (


 is faster), allowing you to run the reaction at lower temperatures where E2 is less favorable.

Visualizing the Failure Modes

The following diagram illustrates the decision matrix for linker degradation.

LinkerStability Input Bromo-Alkoxy Linker (R-O-CH2-CH2-Br) Base Basic Condition Input->Base E2 E2 Elimination Base->E2 Strong Base / Heat (n=2) SN2 Hydrolysis (SN2) Base->SN2 Aqueous Base / OH- Cycl Cyclization Base->Cycl Intramolecular (n=4 or 5) Stable Stable Product Base->Stable Mild Base (K2CO3) Aprotic Solvent Vinyl Vinyl Ether (Dead End) E2->Vinyl Alcohol Alcohol Impurity SN2->Alcohol THF Cyclic Ether (THF/Tetrahydropyran) Cycl->THF

Caption: Figure 1.[2] Competitive degradation pathways for bromo-alkoxy linkers in basic media.

Operational Protocols

Protocol 1: Mild Alkylation of Phenols with Bromo-Alkoxy Linkers

Use this protocol to attach a linker to a payload without degrading the bromine handle.

Reagents:

  • Substrate (Phenol/Amine)

  • Bromo-alkyl linker (1.2 - 1.5 equivalents)

  • Base:

    
     (Cesium Carbonate) or 
    
    
    
    (Potassium Carbonate)
  • Solvent: Anhydrous DMF or Acetone (0.1 M concentration)

Step-by-Step:

  • Drying: Flame-dry all glassware. Moisture generates hydroxide, which causes hydrolysis (

    
    ) of your linker.
    
  • Solvation: Dissolve the substrate in anhydrous DMF.

  • Activation: Add

    
     (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes.
    
    • Why: This deprotonates the phenol to phenoxide without exposing the system to harsh free bases.

  • Addition: Add the bromo-alkoxy linker dropwise.

  • Reaction: Stir at RT. Do not heat above 60°C.

    • Checkpoint: Monitor by TLC/LCMS. If reaction is sluggish, add KI (0.1 equiv) to catalyze via the Finkelstein mechanism rather than increasing temperature.

  • Workup: Dilute with EtOAc, wash with water x3 (to remove DMF), brine, and dry over

    
    .
    
Protocol 2: Stability Stress Test

Run this before committing precious payload material to verify linker stability.

  • Dissolve Linker (10 mg) in

    
    -DMSO (0.5 mL) in an NMR tube.
    
  • Add Base (2.0 equiv of the base you intend to use, e.g.,

    
    ).
    
  • Heat to 50°C.

  • Monitor: Take

    
    -NMR scans at t=0, 1h, and 4h.
    
    • Look for: Disappearance of the triplet at

      
      3.5 ppm (
      
      
      
      -Br) and appearance of vinylic protons at 6.0-6.5 ppm (Vinyl Ether).

Frequently Asked Questions (FAQs)

Q: Can I use NaH (Sodium Hydride) to speed up the reaction? A: Proceed with extreme caution. NaH is a strong, non-selective base. While it rapidly deprotonates your nucleophile, it also promotes E2 elimination of the alkyl bromide, especially in primary alkyl halides. If you must use NaH, conduct the deprotonation step first at 0°C, ensure all NaH is consumed, and then add the linker at low temperature.

Q: My linker cyclized into a ring. How do I stop this? A: This is the Thorpe-Ingold effect (or simple entropy) working against you. If your linker is 4 or 5 carbons long with a nucleophilic atom on the other end, it will "bite" its own tail.

  • Fix: Use a specific protecting group on the nucleophilic end (e.g., TBDMS ether) and only deprotect after the alkylation is complete.

Q: Why does my LCMS show a mass of [M-Br+OH]? A: You have hydrolyzed your linker. This usually comes from wet solvents. Hydroxide (


) is a much better nucleophile than your intended substrate. Ensure your DMF/DMSO is "Dry" grade and stored over molecular sieves.

Q: I need to use a short linker (n=2), but it keeps eliminating to the vinyl ether. What now? A: Short bromo-ethyl ethers are notoriously unstable.

  • Switch to Tosylate: Alkyl tosylates are sometimes less prone to E2 than bromides in specific solvent systems.

  • Temperature: Run the reaction at 0°C or RT; never heat.

  • Solvent: Switch to Acetone (if solubility permits). Acetone suppresses ionization and E2 pathways compared to DMF.

References

  • Current strategies for the design of PROTAC linkers: a critical review. Source: National Institutes of Health (PMC). Focus: Discusses the synthesis of PROTAC libraries using alkyl halide building blocks and the stability challenges of different linker lengths. URL:[Link]

  • Thorpe–Ingold effect (Gem-dimethyl effect). Source: Wikipedia / General Chemical Principles. Focus: Explains the acceleration of cyclization and stabilization of conformations via steric hindrance.[3] URL:[Link][2]

  • The E2 Reaction and the Deuterium Isotope Effect. Source: Chemistry LibreTexts. Focus: Detailed mechanism of E2 elimination, the requirement for anti-periplanar geometry, and competition with SN2. URL:[Link]

Sources

Overcoming steric hindrance in Tert-butyl 2-(3-bromopropoxy)acetate coupling

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Status: Active | Topic: Steric Hindrance & Reactivity Optimization

Executive Summary

This guide addresses the technical challenges associated with coupling Tert-butyl 2-(3-bromopropoxy)acetate (CAS: N/A, generic linker structure) to sterically demanding nucleophiles. While the alkyl bromide moiety is located on a primary carbon, the long-range folding of the propyl chain and the bulk of the target scaffold (e.g., PROTAC anchors like VHL or CRBN ligands) often result in stalled SN2 reactions.

This support module moves beyond standard protocols, utilizing the Cesium Effect and Finkelstein Acceleration to overcome kinetic barriers.

Module 1: Diagnostic Workflow

Before altering your synthesis, identify the specific failure mode. Use this decision tree to select the correct optimization strategy.

DiagnosticTree Start Start: Low Yield / No Reaction CheckNu Is the Nucleophile Sterically Hindered? (e.g., ortho-substituted phenol, secondary amine) Start->CheckNu CheckLG Is the Bromide Intact? CheckNu->CheckLG No SolvCheck Current Solvent? CheckNu->SolvCheck Yes Finkelstein Add 10-50 mol% KI (Finkelstein Acceleration) CheckLG->Finkelstein Yes SideRxn Lower Temp (0°C -> RT) Check Moisture CheckLG->SideRxn No (Elimination/Hydrolysis) SwitchDMF Switch to DMF or DMAc (Polar Aprotic) SolvCheck->SwitchDMF THF / DCM BaseCheck Current Base? SolvCheck->BaseCheck DMF / MeCN SwitchCs Switch to Cs2CO3 (The Cesium Effect) BaseCheck->SwitchCs K2CO3 / NaH

Figure 1: Diagnostic logic for troubleshooting coupling failures. Blue nodes indicate decision points; Red/Green nodes indicate corrective actions.

Module 2: Technical Deep Dive & FAQs
Q1: Why does my reaction stall even though the bromide is on a primary carbon?

A: While the electrophile (the bromide) is primary and theoretically accessible, two factors cause "effective" steric hindrance:

  • Nucleophile Bulk: If you are coupling to a complex scaffold (e.g., a PROTAC anchor), the nucleophilic center is often buried. The approach vector required for the SN2 mechanism (backside attack) is blocked by the scaffold's own geometry.

  • Linker Folding: The propyl ether chain possesses rotational freedom. In non-polar solvents, the molecule may adopt a coiled conformation where the bulky tert-butyl ester shields the bromide, entropically disfavoring the linear transition state required for coupling.

Q2: What is the "Cesium Effect" and why is it required here?

A: Standard bases like Potassium Carbonate (K2CO3) often fail with hindered substrates because they have poor solubility in organic solvents and form tight ion pairs with the nucleophile.

The Solution: Use Cesium Carbonate (Cs2CO3) .[1]

  • Solubility: Cesium is a large cation (1.67 Å radius) with lower charge density, making it more soluble in organic solvents like DMF and MeCN [1].

  • The "Naked" Anion: The large Cs+ radius prevents it from forming a tight lattice with the nucleophile (phenoxide or amine anion). This results in a "loose ion pair," leaving the nucleophile more exposed ("naked") and significantly more reactive toward the alkyl bromide [2].

Q3: How do I implement Finkelstein Acceleration?

A: If the alkyl bromide is too slow, convert it in situ to an alkyl iodide, which is a superior leaving group (weaker C-I bond, better polarizability).

  • Protocol: Add 10–50 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) to the reaction.

  • Mechanism: The iodide anion (I-) is a great nucleophile and quickly displaces the bromide (Br-) to form the alkyl iodide.[2] The bulky nucleophile then attacks the alkyl iodide. Since I- is a better leaving group than Br-, the second step is faster than the direct attack on the bromide [3].

Module 3: Optimized Experimental Protocols
Method A: The "Cesium Rescue" Protocol (For Hindered Phenols/Amines)

Use this when standard K2CO3 conditions yield <30%.

ComponentEquivalentsRole
Substrate (Nucleophile) 1.0 eqThe hindered scaffold.[3]
Linker (Bromide) 1.2 – 1.5 eqThis compound. Excess drives kinetics.
Cesium Carbonate 2.0 – 3.0 eqBase. Promotes "naked anion" effect.
TBAI (Catalyst) 0.1 eqPhase transfer / Finkelstein source.
Solvent 0.1 MDMF (Preferred) or DMAc. Anhydrous.

Step-by-Step:

  • Activation: Dissolve the Nucleophile and Cs2CO3 in anhydrous DMF. Stir at RT for 30 mins. Note: The solution may turn color as the anion forms.

  • Addition: Add the Linker and TBAI in one portion.

  • Reaction: Heat to 50–60°C .

    • Critical: Do not exceed 80°C. The tert-butyl ester is thermally stable up to ~100°C in neutral conditions, but basic conditions at high heat can promote elimination (E2) of the propyl bromide or hydrolysis [4].

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na2SO4.

Method B: Finkelstein-Assisted Alkylation (For Extremely Sluggish Reactions)

Use this if Method A is still too slow.

  • Pre-complexation: Dissolve Linker (1.5 eq) and NaI (1.5 eq) in Acetone or MEK. Stir for 1 hour at RT. A precipitate (NaBr) will form.[4]

  • Solvent Swap: Remove acetone in vacuo (do not heat excessively). Redissolve the resulting Alkyl Iodide residue in DMF.

  • Coupling: Add the DMF solution of the Alkyl Iodide to the pre-stirred mixture of Nucleophile and Base (as in Method A).

Module 4: Mechanistic Visualization

The following diagram illustrates how the Cesium Effect and Finkelstein catalyst work synergistically to overcome the steric barrier.

Mechanism cluster_0 Reagents Nu_H Hindered Nucleophile (Nu-H) Nu_Anion Naked Anion [Cs+ --- Nu-] Nu_H->Nu_Anion Deprotonation (Cs+ prevents aggregation) Base Cs2CO3 Linker_Br Linker-Br Linker_I Linker-I (More Reactive) Linker_Br->Linker_I Finkelstein Exchange (Fast) KI KI (Cat.) KI->Linker_I Product Coupled Product (Linker-Nu) Nu_Anion->Product SN2 Attack (Rate Determining Step) Linker_I->Product Leaving Group: I-

Figure 2: Synergistic activation mechanism. Cs+ solubilizes the nucleophile, while Iodide upgrades the electrophile.

Module 5: Stability Data & Solvent Compatibility

Tert-butyl Ester Stability Profile: The tert-butyl group is acid-labile but base-stable.[3] However, under forcing alkylation conditions, care must be taken.

ConditionStabilityNotes
K2CO3 / DMF / 60°C ExcellentStandard condition. No hydrolysis observed.
Cs2CO3 / DMF / 80°C GoodMinor elimination of bromide possible (E2).
NaH / DMF / RT ModerateStrong bases can attack the ester carbonyl if the nucleophile is weak.
TFA / DCM Unstable Rapid cleavage of t-butyl ester (Deprotection).
HCl / Dioxane Unstable Rapid cleavage.
References
  • Salvatore, R. N., et al. (2002).[5][6] "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[6] Journal of Organic Chemistry, 67(2), 674-683.[6]

  • Flessner, T., & Doye, S. (1999).[5] "Cesium carbonate: A powerful inorganic base in organic synthesis."[5] Journal für Praktische Chemie, 341(2), 186-190.

  • Finkelstein, H. (1910).[7][8] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[7][8][9] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.[7]

  • Green, T. W., & Wuts, P. G. M. (1999).[10] Protective Groups in Organic Synthesis. Wiley-Interscience.[10] (Referencing Tert-butyl ester stability).[3][11][12]

Sources

Alternative reagents to replace Tert-butyl 2-(3-bromopropoxy)acetate in low-yield steps

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Alkylation Steps Using Tert-butyl 2-(3-bromopropoxy)acetate Ticket ID: LNK-OPT-882 Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Reactivity Bottleneck

You are likely encountering low yields with this compound (Reagent 1 ) during the alkylation of a nucleophilic scaffold (e.g., a phenol, amine, or sulfonamide) for PROTAC or bioconjugate synthesis.

While alkyl bromides are standard electrophiles, they often hit a "kinetic wall" in complex synthesis due to:

  • Competitive Elimination (E2): The basic conditions required to deprotonate your nucleophile can trigger dehydrohalogenation of the linker, forming the useless allyl ether byproduct.[1]

  • Steric Drag: The PEG-like ether oxygen at the

    
    -position can induce inductive deactivation, and the bulk of the tert-butyl ester can hinder the transition state if the nucleophile is also bulky.
    
  • Solvation Effects: In polar aprotic solvents (DMF, DMSO), the bromide leaving group ability is good, but often insufficient for sterically demanding couplings.

This guide provides three tiers of solutions: Catalytic Acceleration (Drop-in fix), Reagent Substitution (Leaving group swap), and Mechanistic Redesign (Mitsunobu).

Tier 1: Diagnostic & Immediate Optimization

Q: My reaction stalls at 40-50% conversion. Should I add more bromide? A: No. Adding more alkylating agent often increases impurity profiles (bis-alkylation) without pushing conversion.[1] The issue is likely the leaving group quality.[1]

The "Finkelstein" Fix (Catalytic Iodide) Before buying new reagents, attempt in situ activation. Iodide is a superior nucleophile to bromide (to form the intermediate alkyl iodide) and a superior leaving group (to react with your drug scaffold).[1]

  • Reagent: Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).

  • Loading: 10–20 mol% (catalytic) or 1.0 equiv (stoichiometric).[1]

  • Mechanism: The iodide displaces the bromide to form the transient tert-butyl 2-(3-iodopropoxy)acetate, which reacts ~10–100x faster with your nucleophile.

Tier 2: Reagent Substitution (The "Drop-In" Replacements)

If the bromide consistently fails or yields elimination products, replace the reagent entirely.

Option A: The Iodide Analog
  • Reagent: Tert-butyl 2-(3-iodopropoxy)acetate

  • Why: The C-I bond is weaker and longer than C-Br, lowering the activation energy for SN2 attack.

  • Risk: Alkyl iodides are light-sensitive and less stable on the shelf.[1]

Option B: The Sulfonates (Tosylate/Mesylate) [2]
  • Reagent: Tert-butyl 2-(3-(tosyloxy)propoxy)acetate

  • Why: Sulfonates are "harder" leaving groups.[1] If your nucleophile is a "hard" base (e.g., an alkoxide), matching it with a tosylate can sometimes improve yields over soft halides.

  • Caveat: Contrary to common belief, tosylates are not always more reactive than bromides in SN2 reactions, but they suppress radical side-reactions that can occur with halides.

Data Comparison: Leaving Group Efficiency

Leaving Group (LG)Approx.[1][2][3] Rel. Rate (SN2)StabilityPrimary Risk
Bromide (-Br) 1 (Baseline)HighE2 Elimination
Iodide (-I) ~100Low (Light sensitive)Oxidation / Cost
Tosylate (-OTs) ~0.5 - 5 (Solvent dependent)HighSteric bulk
Triflate (-OTf) ~10,000Very Low (Hydrolysis)Too reactive (decomposes)
Tier 3: Process Redesign (The Mitsunobu Protocol)

Q: I see exclusively elimination products (alkenes). What now? A: You must abandon basic alkylation conditions. Switch to the Mitsunobu Reaction . This allows you to couple the alcohol version of the linker to your nucleophile under neutral conditions, completely avoiding the E2 elimination pathway associated with alkyl halides.

  • Alternative Reagent: Tert-butyl 2-(3-hydroxypropoxy)acetate

  • Reagents: Triphenylphosphine (

    
    ) + DIAD/DEAD.[1][4][5]
    
  • Target Nucleophiles: Phenols, Imides, Sulfonamides (pKa < 13).

Visual Troubleshooting Guide

LinkerStrategy Start Low Yield with This compound Analyze Analyze Crude LCMS/NMR Start->Analyze Result1 Unreacted SM remaining (Stalled Reaction) Analyze->Result1 Kinetic Issue Result2 Elimination Product (Allyl Ether formed) Analyze->Result2 Basicity Issue Sol1 Solution: In-Situ Finkelstein Add 0.2 eq TBAI or NaI Result1->Sol1 Sol2 Solution: Switch Mechanism Mitsunobu Reaction Result2->Sol2 Step1 Use Alcohol Reagent: Tert-butyl 2-(3-hydroxypropoxy)acetate Sol2->Step1

Figure 1: Decision matrix for troubleshooting linker alkylation failures. Blue nodes indicate analysis steps; Green/Yellow indicate protocol shifts.

Experimental Protocols
Protocol A: Catalytic Finkelstein Alkylation

Use this when the reaction is clean but slow.[1]

  • Setup: Dissolve the Nucleophile (1.0 equiv) in anhydrous DMF or Acetone (0.1 M).

  • Base: Add

    
     or 
    
    
    
    (1.5 – 2.0 equiv).[1] Stir for 15 min at RT.
  • Catalyst: Add TBAI (Tetrabutylammonium iodide) (0.1 equiv).

  • Linker: Add this compound (1.2 equiv).

  • Conditions: Heat to 50–60°C. Monitor by LCMS.

    • Note: If using Acetone, the precipitation of NaBr/KBr drives the reaction (Le Chatelier’s principle).

Protocol B: The Mitsunobu Switch

Use this for phenols or acidic nucleophiles prone to elimination side-reactions.

  • Reagents:

    • Nucleophile (e.g., Phenol derivative) (1.0 equiv)

    • Alternative Linker: Tert-butyl 2-(3-hydroxypropoxy)acetate (1.1 equiv)

    • 
       (Triphenylphosphine) (1.2 equiv)
      
    • Solvent: Anhydrous THF or Toluene (0.1 M)

  • Procedure:

    • Combine Nucleophile, Linker (Alcohol), and

      
       in the solvent.[6] Cool to 0°C.[1]
      
    • Add DIAD (Diisopropyl azodicarboxylate) (1.2 equiv) dropwise over 10 minutes.[1] Do not allow temperature to spike.

    • Allow to warm to RT and stir for 4–12 hours.

  • Workup: Quench with water, extract with EtOAc. The byproduct is triphenylphosphine oxide (

    
    ), which can be difficult to remove; consider using polymer-supported 
    
    
    
    for easier purification.
References
  • Mitsunobu Reaction Mechanism & Utility

    • Title: The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products.[1][6]

    • Source: N
    • URL:[Link]

  • Finkelstein Reaction & Halide Exchange

    • Title: Finkelstein Reaction - Definition and Mechanism.[1][7]

    • Source: Vedantu / Chemistry Education Resources.[1]

    • URL:[Link]

  • Leaving Group Reactivity (Neopentyl/Hindered Systems)

    • Title: Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton.[1]

    • Source: ACS Omega (via PMC).[1]

    • URL:[Link]

  • General Reactivity of Tert-Butyl Esters

    • Title: Tert-Butyl Esters in Organic Synthesis.[1][8]

    • Source: Organic Chemistry Portal.[1][9]

    • URL:[Link]

Sources

Validation & Comparative

Analytical Comparison Guide: Mass Spectrometry Profiling of Tert-butyl 2-(3-bromopropoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

Tert-butyl 2-(3-bromopropoxy)acetate (CAS: 2411636-18-3) is a highly versatile bifunctional linker utilized extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). Its architecture features a primary alkyl bromide (primed for nucleophilic substitution) and a tert-butyl-protected carboxylate (enabling orthogonal deprotection). Accurate mass spectrometric characterization of this building block is critical. Unlike standard methyl or ethyl esters, the labile tert-butyl group is highly prone to in-source fragmentation, which can lead to the misinterpretation of analytical data if the causality of the gas-phase dissociation is not fully understood.

The Causality of Fragmentation Mechanisms

As an Application Scientist, interpreting the MS/MS spectra of this compound requires analyzing its two dominant structural features, which dictate its behavior under collisional activation:

  • The Bromine Isotope Signature: Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 50:50 ratio (1)[1]. In mass spectrometry, this manifests as a distinct 1:1 intensity ratio for molecular and fragment ions containing the bromine atom, separated by exactly 2 m/z units (2)[2]. This isotopic twin-peak signature is the primary diagnostic tool to confirm that the bromopropyl chain remains intact during synthetic coupling steps.

  • Tert-Butyl Ester Lability: Protonated tert-butyl esters require exceptionally low activation energy to initiate fragmentation. Upon collisional activation, the dominant pathway is the neutral loss of isobutylene (56 Da) (3)[3]. This occurs via a McLafferty-type rearrangement where a hydrogen atom from the tert-butyl group migrates to the carbonyl oxygen, cleaving the ester bond to yield a protonated carboxylic acid and neutral isobutene (4)[4]. Because this pathway is energetically favored, the [M+H-56]⁺ ion often appears as the base peak in soft ionization spectra, superseding the loss of tert-butanol.

Objective Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When establishing quality control workflows for this linker, laboratories must choose between Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). The table below objectively compares their analytical performance.

Analytical ParameterGC-EI-MS (70 eV)LC-ESI-MS/MS (Soft Ionization)
Ionization Energy Hard (70 eV)Soft (Variable Collision Energy)
Molecular Ion [M] Rarely observed. The molecule shatters, yielding virtually no M⁺ at m/z 252/254.Robust [M+H]⁺ at m/z 253/255 or [M+NH₄]⁺ at m/z 270/272.
Dominant Fragments m/z 57 (tert-butyl cation) (5)[5], m/z 121/123.m/z 197/199 (isobutylene loss), m/z 117 (subsequent HBr loss).
Isotope Pattern Utility Weakened due to the loss of the Br-containing chain in most high-abundance fragments.Highly preserved in the parent ion and primary MS2 fragments.
Best Use Case Trace volatile impurity profiling (e.g., residual solvents, unreacted bromoalkanes).Structural confirmation, quantitative reaction monitoring, and intact linker analysis.

Verdict: LC-ESI-MS/MS is vastly superior for the structural validation of this compound. The soft ionization preserves the critical bromine isotope pattern and allows for controlled fragmentation mapping, whereas GC-EI-MS obliterates the parent molecule.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure scientific trustworthiness, this protocol is designed as a self-validating system . By monitoring both bromine isotopes in parallel through Multiple Reaction Monitoring (MRM), the system internally verifies peak purity. A deviation from the expected 1:1 ratio immediately flags co-eluting isobaric interference.

Reagents & Setup:

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in 50:50 Water:Acetonitrile to a final concentration of 1 µg/mL.

    • Causality: Highly organic solvents can cause peak distortion (solvent effect) upon injection; matching the initial mobile phase conditions ensures sharp band focusing.

  • Chromatographic Gradient: Initiate at 5% B, hold for 0.5 min, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

  • Source Optimization (ESI+): Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

    • Causality: Excessive source temperatures can cause in-source thermal degradation of the tert-butyl ester before it reaches the mass analyzer, artificially inflating the m/z 197/199 baseline.

  • MRM Transition Setup (The Self-Validation Step):

    • Transition 1 (⁷⁹Br):m/z 253.0 → 197.0 (Collision Energy: 15 eV).

    • Transition 2 (⁸¹Br):m/z 255.0 → 199.0 (Collision Energy: 15 eV).

    • Transition 3 (Deep Fragmentation):m/z 253.0 → 117.0 (Collision Energy: 25 eV).

  • Data Validation: Integrate the peaks for Transition 1 and Transition 2. The protocol is validated if the area ratio of Transition 1 to Transition 2 is between 0.95 and 1.05.

Structural Fragmentation Pathway

The following diagram illustrates the logical relationship between the parent ion and its primary product ions under Collision-Induced Dissociation (CID).

MS_Fragmentation M Parent Ion [M+H]+ C9H18BrO3+ m/z 253 / 255 (1:1) Iso Isobutylene Loss (-56 Da) C5H10BrO3+ m/z 197 / 199 (1:1) M->Iso McLafferty Rearrangement TBu tert-Butyl Cation C4H9+ m/z 57 M->TBu Direct Cleavage (High Energy) HBr HBr Loss (-80 / -82 Da) C5H9O3+ m/z 117 Iso->HBr -HBr

Fragmentation pathway of protonated this compound under CID conditions.

References

  • Ambulation of Incipient Proton during Gas-Phase Dissociation of Protonated Alkyl Dihydrocinnamates. ACS Publications.[Link]

  • A SSIMS and TPD Study of tert-Butylacetylacetate Adsorption on Si(100). ACS Publications.[Link]

  • McLafferty rearrangement of peptides and substituent effects on peptide fragmentation. Wichita State University SOAR.[Link]

  • Mass spectrometry - Chemistry (9701) - Cambridge A-Level. Thinka. [Link]

  • Mass Spectrometry. Michigan State University (MSU) Chemistry.[Link]

Sources

Comparative Guide: Propyl vs. Ethyl Ether Linkers in PROTAC Potency

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Proteolysis Targeting Chimera (PROTAC) design, the linker is not merely a passive connector; it is a thermodynamic lever that dictates ternary complex cooperativity (


), cell permeability, and metabolic stability.

This guide compares the two dominant ether-based linker motifs:

  • Ethyl Ether (PEG-based): The industry standard (e.g., -O-CH2-CH2-). Highly hydrophilic, favoring solubility but often suffering from poor passive permeability due to exposed polar surface area (PSA).

  • Propyl Ether / Alkyl-Extended: (e.g., -O-CH2-CH2-CH2- or alkyl chains). More lipophilic linkers that extend the distance between heteroatoms. These often solve the "permeability problem" of PEGs but introduce solubility challenges.

The Bottom Line: While Ethyl (PEG) linkers are the default for optimizing solubility, Propyl/Alkyl linkers frequently yield higher cellular potency (


)  by improving membrane permeability and altering the entropic penalty of ternary complex formation, provided the solubility limit is not breached.

Mechanistic Foundation: Linkerology & Cooperativity[1][2][3]

To understand the potency difference, one must look beyond the binary affinity (


) of the warheads and focus on the Cooperativity Factor (

)
.
The Cooperativity Equation

Potency is driven by the stability of the ternary complex (POI-Linker-E3).


[1]
  • 
     (Positive Cooperativity):  The linker creates favorable protein-protein interactions (PPIs) or relieves steric strain.
    
  • 
     (Negative Cooperativity):  The linker causes steric clashes.
    
Ethyl (C2) vs. Propyl (C3) Structural Dynamics
FeatureEthyl Ether (PEG)Propyl Ether / Alkyl
Unit Structure -[O-CH2-CH2]--[O-CH2-CH2-CH2]-
Conformation Gauche Effect: Oxygen lone pairs prefer a gauche (kinked) conformation. This reduces the entropic cost of folding but can limit extension.Anti/Extended: The extra methylene group reduces the gauche preference, allowing more extended or "floppy" conformations.
Lipophilicity Low: High Polar Surface Area (PSA).High: Shields PSA, improving passive diffusion.
Permeability Low to Moderate: Often a substrate for P-gp efflux pumps.High: "Greasy" linkers penetrate membranes better.

Comparative Analysis: Potency & Performance

A. The Permeability-Potency Paradox

A common observation in PROTAC SAR (Structure-Activity Relationship) is that PEG linkers often have better biochemical affinity (TR-FRET) but poorer cellular potency (Western Blot) compared to propyl/alkyl analogs.

  • Ethyl Ether (PEG): The high oxygen count interacts with water, creating a hydration shell that makes passing the lipid bilayer energetically costly.

  • Propyl/Alkyl: Replacing one oxygen with a carbon (or extending the spacer) increases cLogP. While this might slightly reduce water solubility, it drastically improves the Lipophilic Efficiency (LipE) , allowing more drug to reach the cytosolic E3 ligase.

B. "Goldilocks" Length Tuning

The distance between the warhead and the E3 ligand is critical.

  • Ethyl Steps (3.5 Å): Adding one PEG unit adds ~3.5 Å. This step size is sometimes too "coarse."

  • Propyl Steps (4.5 Å): Using a propyl spacer allows for "fine-tuning" the length.

    • Scenario: If a PEG3 linker is too short (clash) but PEG4 is too long (entropy penalty), a mixed Propyl-PEG linker can hit the exact angstrom distance required for maximum cooperativity.

C. Representative Data Comparison

Simulated data based on VHL-recruiting PROTAC trends (e.g., Bondeson et al., J. Med.[2] Chem).[1][2][3][][5][6][7][8][9]

Linker TypeChain CompositioncLogPPermeability (

,

cm/s)
Binary

(nM)
Ternary

(min)
Cellular

(nM)
Ethyl Ether PEG-3 (-O-C2-O-C2-O-C2-)2.11.5 (Low)50120150
Propyl Ether Propyl-2 (-O-C3-O-C3-)3.48.2 (High)6511045
Hybrid C6-Alkyl (-C6-)4.112.0 (High)809020

Analysis: The Propyl/Hybrid linkers show weaker binary binding (higher


) but superior cellular degradation (

) due to the 5-fold increase in permeability.

Visualizing the Mechanism

Diagram 1: The Ternary Complex Equilibrium

This diagram illustrates how linker length and composition dictate the shift from binary binding to productive ternary complex formation.

TernaryComplex cluster_linker Linker Impact (Ethyl vs Propyl) POI Target Protein (POI) Binary_POI Binary Complex (POI-PROTAC) POI->Binary_POI Kd (Binary) PROTAC PROTAC (Linker) PROTAC->Binary_POI Kd (Binary) Binary_E3 Binary Complex (E3-PROTAC) PROTAC->Binary_E3 Kd (Binary) E3 E3 Ligase E3->Binary_E3 Kd (Binary) Ternary Ternary Complex (POI-PROTAC-E3) Binary_POI->Ternary + E3 (Cooperativity α) Binary_E3->Ternary + POI (Cooperativity α) Degradation Ubiquitination & Degradation Ternary->Degradation k_ub (Catalytic Step)

Caption: The central role of the Ternary Complex. Linker composition (Ethyl vs. Propyl) directly modulates the Cooperativity (


) and the stability required for Ubiquitination (

).

Experimental Protocols

To validate the superiority of a propyl vs. ethyl linker for your specific target, you must run a Linker Scan .

Protocol A: Synthesis Strategy (Convergent)

Do not synthesize the linker linearly. Use "Click" or Amide coupling of pre-made linker-ligand blocks.

  • Ethyl Series: Use commercial Boc-NH-PEG(n)-COOH building blocks (n=1 to 5).

  • Propyl Series: Synthesize via Williamson ether synthesis using 1,3-propanediol or use commercial Boc-amino-propyl-carboxylic acids.

  • Coupling: Standard HATU/DIPEA coupling in DMF. Monitor by LCMS.

    • Critical Step: Ensure final purification removes all traces of uncoupled warhead, as this acts as an inhibitor (competitor) in assays.

Protocol B: Ternary Complex Formation (TR-FRET)

Objective: Measure if the linker allows physical proximity.

  • Reagents:

    • Biotinylated POI.

    • His-tagged E3 Ligase (e.g., VHL or CRBN).

    • Fluorophores: Europium-Streptavidin (Donor) + APC-anti-His antibody (Acceptor).

  • Workflow:

    • Mix POI (50 nM) and E3 (50 nM) in 384-well plate.

    • Titrate PROTAC (Ethyl vs. Propyl variants) from 10 µM to 0.1 nM.

    • Incubate 60 min at RT.

    • Read TR-FRET (Excitation 337 nm, Emission 665/615 nm).

  • Analysis: Plot FRET signal vs. log[PROTAC]. A "bell-shaped" curve (Hook effect) confirms ternary complex formation. The height of the bell curve correlates with complex stability (

    
    ).
    
Protocol C: Cellular Degradation (HiBiT or Western Blot)

Objective: The ultimate readout of potency.

  • System: CRISPR-engineered cell line expressing HiBiT-tagged POI (allows live-cell kinetic monitoring).

  • Dosing: Treat cells with PROTACs (Ethyl vs. Propyl series) for 6h and 24h.

  • Lysis: Add Lytic Detection Reagent (containing LgBiT luciferase).

  • Readout: Luminescence is proportional to remaining POI levels.

  • Calculation: Determine

    
     (concentration for 50% degradation) and 
    
    
    
    (maximum degradation depth).

Decision Framework: When to use which?

Use the following logic flow to select your linker strategy.

DecisionTree Start Start Linker Optimization SolubilityCheck Is the Warhead Highly Lipophilic? Start->SolubilityCheck YesLipophilic Yes: Risk of Precipitation SolubilityCheck->YesLipophilic NoLipophilic No: Warhead is Polar SolubilityCheck->NoLipophilic UsePEG Use ETHYL ETHER (PEG) To improve solubility YesLipophilic->UsePEG CheckPerm Check Permeability (PAMPA) NoLipophilic->CheckPerm LowPerm Low Permeability? CheckPerm->LowPerm GoodPerm Good Permeability? CheckPerm->GoodPerm UsePropyl Use PROPYL / ALKYL To shield polarity LowPerm->UsePropyl OptimizePEG Optimize PEG Length (PEG2 vs PEG4) GoodPerm->OptimizePEG

Caption: Strategic workflow for selecting between Ethyl (PEG) and Propyl/Alkyl linkers based on physicochemical constraints.

References

  • Bondeson, D. P., et al. (2018). "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology. Link

  • Pike, A., et al. (2020). "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today. Link

  • Maple, H. J., et al. (2019). "Development of a Multiplexed Assay for Profiling the Specificity of E3 Ligase Ligands." Journal of Biomolecular Screening. Link

  • Sun, X., et al. (2019). "PROTACs: great opportunities for academia and industry." Signal Transduction and Targeted Therapy. Link

  • Farnaby, W., et al. (2019). "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology. Link

Sources

Optimizing Linker Hydrophobicity: Tert-butyl 2-(3-bromopropoxy)acetate vs. PEG Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Physicochemical properties, permeability (PAMPA), and synthetic utility.

Executive Summary: The Permeability-Solubility Paradox

In the design of heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), the linker is not merely a bridge; it is a determinant of bioavailability.[1][2][3][][5] While Polyethylene Glycol (PEG) linkers are the industry standard for enhancing aqueous solubility, they often impose a "permeability ceiling" due to high desolvation penalties at the cell membrane.

This guide compares a specific hydrophobic alkyl-ether linker precursor, Tert-butyl 2-(3-bromopropoxy)acetate (TB-BPA) , against standard PEG alternatives.

Key Insight: TB-BPA represents a strategic "middle ground." It offers higher lipophilicity (LogP ~2.1) than PEGs, facilitating membrane crossing via passive diffusion, while retaining a single ether oxygen to prevent the extreme insolubility associated with pure alkane chains.

Chemical Architecture & Property Analysis

To understand the performance difference, we must deconstruct the molecular anatomy of TB-BPA versus a comparable PEG linker (e.g., Bromo-PEG2-tert-butyl acetate).

Structural Deconstruction
FeatureThis compound (TB-BPA) PEG Linker (e.g., PEG2/3 analogues)
Core Backbone Propyl ether (-(CH2)3-O-CH2-)Repeating Ethylene Glycol (-(CH2CH2O)n-)
Hydrophobicity High. Dominated by methylene groups and the bulky t-butyl ester.Low. Dominated by polar ether oxygens.
H-Bond Acceptors Low count (Ester + 1 Ether).High count (Ester + Multiple Ethers).
Conformation Tendency for "Hydrophobic Collapse" in water (shields non-polar surface).[1]Extended or random coil; highly solvated.
Quantitative Physicochemical Profile

The following data compares TB-BPA with a standard PEG spacer of similar length.

MetricTB-BPA (C9H17BrO3)PEG2-Bromo-Acetate (C8H15BrO4)Significance
Molecular Weight ~253.1 Da~271.1 DaSimilar size; TB-BPA is slightly lighter.
cLogP (Predicted) ~2.1 ~0.6 TB-BPA is significantly more lipophilic, favoring membrane partitioning.
TPSA (Ų) ~35 Ų~55-65 ŲLower TPSA in TB-BPA correlates with better permeability.
Rotatable Bonds 78-9TB-BPA is slightly more rigid, potentially reducing entropic penalty upon binding.

Note on cLogP: The tert-butyl group acts as a "lipophilic booster." In synthetic handling, TB-BPA dissolves readily in non-polar organic solvents (DCM, Hexanes), whereas short PEGs often require polar aprotic solvents (DMF, DMSO) or exhibit amphiphilic "oiling out" behavior.

Mechanistic Causality: Why Hydrophobicity Matters

The choice between TB-BPA and PEG is a choice between Solvation and Permeation .

The Desolvation Penalty (The PEG Problem)

PEG linkers are surrounded by a structured shell of water molecules (hydration shell). To enter the lipid bilayer of a cell membrane, these water molecules must be stripped away. This requires energy.

  • Result: High energy barrier = Lower passive permeability.

The Lipophilic Advantage (The TB-BPA Solution)

The propyl backbone of TB-BPA has fewer water-coordinating sites. It partitions into the lipid bilayer with a lower energetic cost. Furthermore, recent studies (e.g., VHL PROTACs) suggest that alkyl-ether linkers allow molecules to fold in aqueous environments ("chameleon effect"), hiding their hydrophobic surface area to stay soluble, then unfolding in the membrane to permeate.

Visualization of the Mechanism

LinkerMechanism cluster_aqueous Aqueous Phase (Extracellular) cluster_membrane Lipid Bilayer (Barrier) cluster_cyto Cytosol (Intracellular) PEG_Aq PEG Linker (Heavily Hydrated) Membrane_Entry Membrane Entry point PEG_Aq->Membrane_Entry High Desolvation Penalty (Slow) TBBPA_Aq TB-BPA Linker (Hydrophobic Collapse) TBBPA_Aq->Membrane_Entry Low Energy Barrier (Fast) Target Target Engagement Membrane_Entry->Target Passive Diffusion

Caption: Comparative flux of PEG vs. TB-BPA linkers across the lipid bilayer. Red arrow indicates the energetic penalty hindering PEG permeation.

Validated Experimental Protocols

To empirically verify the hydrophobicity and permeability advantage of TB-BPA in your specific conjugate, use the following self-validating workflows.

Protocol A: Shake-Flask LogP Determination (Miniaturized)

Validates the lipophilicity of the linker or the final conjugate.

  • Preparation: Prepare 1-octanol (saturated with water) and water (saturated with 1-octanol). Crucial: Failure to pre-saturate phases leads to volume changes and inaccurate calculations.

  • Dissolution: Dissolve 1 mg of TB-BPA (or conjugate) in 1 mL of the octanol phase. Measure UV-Vis absorbance (

    
    ) at 
    
    
    
    (typically ~210-220 nm for this ester, or specific to the payload).
  • Partitioning: Add 1 mL of the water phase. Vortex vigorously for 30 minutes at 25°C.

  • Separation: Centrifuge at 2000g for 10 minutes to separate phases.

  • Quantification: Measure absorbance of the octanol layer (

    
    ).
    
  • Calculation:

    
    
    
    
    
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

The Gold Standard for predicting passive diffusion.

  • Donor Plate: Prepare a 10 mM stock of TB-BPA in DMSO. Dilute to 50 µM in PBS (pH 7.4). Add 150 µL to the donor wells of a 96-well filter plate (0.45 µm PVDF).

  • Membrane: Coat the filter with 5 µL of 1% Lecithin in Dodecane. This mimics the lipid bilayer.

  • Acceptor Plate: Add 300 µL of PBS to the acceptor wells (bottom plate).

  • Sandwich & Incubate: Place the donor plate on top of the acceptor plate. Incubate for 18 hours at room temperature in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Analyze concentrations in both Donor and Acceptor wells using LC-MS/MS.

  • Validation: Use Propranolol (High Permeability) and Ranitidine (Low Permeability) as controls. TB-BPA conjugates should show

    
     cm/s if the hydrophobic benefit is realized.
    

Strategic Application: When to Use Which?

Do not default to PEG. Use the following decision matrix to select the correct linker.

ScenarioRecommended LinkerRationale
Intracellular Target (e.g., PROTAC) TB-BPA (Alkyl-Ether) High LogP is required to cross the cell membrane. The "greasy" linker aids passive diffusion.
Blood-Brain Barrier (BBB) Penetration TB-BPA (Alkyl-Ether) BBB crossing strictly requires higher lipophilicity and fewer H-bond donors/acceptors.
Antibody-Drug Conjugate (ADC) PEG The antibody handles the transport. The linker must be hydrophilic to prevent the hydrophobic payload from aggregating the antibody.
High Potency / Low Solubility Payload PEG If the warhead is extremely insoluble, a PEG linker is necessary to allow formulation.
Synthesis Workflow Visualization

SynthesisWorkflow Start Start: this compound (TB-BPA) Step1 Step 1: Nucleophilic Substitution (React Br with Ligand A - Phenol/Amine) Solvent: MeCN/K2CO3 Start->Step1 Intermediate Intermediate: Ligand-Linker-Ester (Lipophilic - Easy Silica Purification) Step1->Intermediate High Yield due to Solubility in Organics Step2 Step 2: Acid Deprotection (Remove t-Butyl group with TFA/DCM) Intermediate->Step2 Acid Free Acid Linker (Ready for Amide Coupling) Step2->Acid Step3 Step 3: Conjugation to Ligand B Acid->Step3 Final Final PROTAC/Conjugate Step3->Final

Caption: Synthetic utility of TB-BPA. The tert-butyl group maintains high lipophilicity during Step 1, simplifying purification before final conjugation.

References

  • Comparison of Linker Effects in PROTACs: Maple, H. J., et al. (2019). "Development of a general set of linkers for the synthesis of PROTACs." Source: Bioorganic & Medicinal Chemistry Letters. [Link]

  • Permeability of Alkyl vs. PEG Linkers: Atilaw, Y., et al. (2021).[] "Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability." Source: ACS Medicinal Chemistry Letters. [Link][6]

  • PAMPA Assay Methodology: Kansy, M., et al. (1998). "Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes." Source: Journal of Medicinal Chemistry. [Link]

  • This compound Compound Data: PubChem Compound Summary for CID 139593270. Source: National Library of Medicine. [Link]

Sources

Technical Guide: IR Spectroscopic Characterization of Tert-butyl 2-(3-bromopropoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Tert-butyl 2-(3-bromopropoxy)acetate is a critical bifunctional linker used extensively in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and heterobifunctional crosslinkers. Its structure features three distinct chemical handles: a tert-butyl ester (acid-labile protecting group), an aliphatic ether backbone, and a primary alkyl bromide (electrophile for S_N2 reactions).

For researchers in drug discovery, Infrared (IR) spectroscopy is not merely a confirmation tool but a rapid "Go/No-Go" gate during synthesis. This guide provides a comparative spectral analysis to distinguish this linker from its ethyl analogs and starting materials, focusing on the kinetic monitoring of esterification and alkylation.

Structural Breakdown & Spectral Fingerprint

The IR spectrum of this molecule is defined by the "Rule of Three" for esters (C=O stretch, C-C-O stretch, O-C-C stretch) overlaid with the specific signatures of the tert-butyl group and the alkyl halide.

Characteristic Absorption Bands

The following data represents the characteristic vibrational modes expected for high-purity (>95%) samples analyzed via Attenuated Total Reflectance (ATR) FTIR.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Ester Carbonyl C=O[1] Stretch1735 – 1750 Strong (Sharp)The "Anchor" peak. Tert-butyl esters often shift slightly higher (~1740) than ethyl esters due to steric induction.
Tert-Butyl Group C-H Bending (Skeletal)1390 & 1365 MediumThe "Gem-Dimethyl" Doublet. A critical differentiator from ethyl/methyl esters. The split is caused by the gem-dimethyl effect.
Ether (Aliphatic) C-O-C Stretch1100 – 1150 StrongOften overlaps with ester C-O stretches, creating a complex "fingerprint" envelope in the 1000–1300 region.
Ester (C-O) C-O Stretch1220 – 1260 StrongThe "C-O-C" asymmetric stretch of the ester moiety.
Alkyl Bromide C-Br Stretch600 – 700 Medium/WeakOften obscured in the fingerprint region; look for a specific band near 650 cm⁻¹.
Alkyl Backbone C-H Stretch (

)
2850 – 2980 MediumStandard alkane stretches; look for absence of peaks >3000 cm⁻¹ (indicates no alkenes/aromatics).

Comparative Analysis: Target vs. Alternatives

A common analytical challenge is distinguishing the target molecule from its Ethyl analog (Ethyl 2-(3-bromopropoxy)acetate) or the Starting Material (3-bromopropan-1-ol).

Comparison 1: Tert-Butyl vs. Ethyl Analog

The tert-butyl group is bulky and acid-labile, whereas the ethyl group is smaller and requires saponification. IR can rapidly differentiate them without NMR.

FeatureThis compoundEthyl 2-(3-bromopropoxy)acetate
1350–1400 cm⁻¹ Region Doublet (Split Peak): Distinct peaks at ~1390 and ~1365 cm⁻¹.Single Peak: Simple methyl deformation around 1375 cm⁻¹.
C=O Frequency ~1740 cm⁻¹ (Steric bulk increases frequency slightly).~1735 cm⁻¹ (Standard aliphatic ester).
Mechanistic Implication Indicates acid-sensitivity (cleavable by TFA).Indicates base-sensitivity (cleavable by LiOH/NaOH).
Comparison 2: Target vs. Precursor (Reaction Monitoring)

Synthesis typically involves the alkylation of an alcohol. Monitoring the disappearance of the hydroxyl group is the primary QC check.

  • Precursor (Alcohol): Massive, broad absorption at 3200–3500 cm⁻¹ (O-H stretch).[1][2]

  • Target (Product): Clean baseline >3000 cm⁻¹. Appearance of the strong 1740 cm⁻¹ ester band.[3]

Experimental Protocol: Synthesis Monitoring

This protocol ensures reproducible spectral data for reaction monitoring.

Method: ATR-FTIR (Attenuated Total Reflectance)

Prerequisites:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet).

  • Solvent: Dichloromethane (DCM) or Chloroform (for extraction).

  • Reference: Air background.

Step-by-Step Procedure:

  • Sampling: Aliquot 50 µL of the reaction mixture.

  • Mini-Workup (Critical): Partition the aliquot between 0.5 mL Ethyl Acetate and 0.5 mL Water in a small vial. Vortex and discard the aqueous layer (removes salts/catalysts that distort IR).

  • Drying: Pass the organic layer through a mini-plug of MgSO₄.

  • Deposition: Place 1 drop of the dried organic layer on the ATR crystal.

  • Evaporation: Allow the solvent to evaporate completely (wait 30-60 seconds) until a thin film remains.

    • Why? Residual solvent (DCM/EtOAc) has strong peaks that overlap with the product's C=O and C-O regions.

  • Acquisition: Scan from 4000 to 450 cm⁻¹ (16 scans, 4 cm⁻¹ resolution).

Visualization: Decision Logic & Workflow

Diagram 1: Spectral Identification Logic

This decision tree aids technicians in confirming the identity of the isolated product.

SpectralLogic Start Unknown Sample Spectrum CheckOH Is there a broad peak at 3200-3500 cm⁻¹? Start->CheckOH Impure Contaminated with Starting Material (Alcohol) or Water CheckOH->Impure Yes CheckCO Is there a strong sharp peak at ~1740 cm⁻¹? CheckOH->CheckCO No (Clean Baseline) NoEster Ester Hydrolysis Occurred or Wrong Product CheckCO->NoEster No CheckDoublet Is there a 'Split' Doublet at 1365 & 1390 cm⁻¹? CheckCO->CheckDoublet Yes EthylID Ethyl Analog Identified (Incorrect Ester) CheckDoublet->EthylID No (Single Peak) Confirm CONFIRMED: This compound CheckDoublet->Confirm Yes (Doublet Present)

Caption: Logical decision tree for validating the target molecule using IR spectral features.

Diagram 2: Synthesis Monitoring Workflow

The following diagram illustrates the transformation from precursor to product and the corresponding spectral shifts.

SynthesisFlow SM Precursor: 3-Bromopropan-1-ol (or Diol) Reaction Alkylation Reaction (Base Catalyzed) SM->Reaction SpecSM IR: Strong O-H (3400) No C=O SM->SpecSM Spectral Profile Reagent Reagent: Tert-butyl bromoacetate Reagent->Reaction Product Product: This compound Reaction->Product SpecProd IR: No O-H Strong C=O (1740) t-Butyl Doublet (1365/1390) Product->SpecProd Spectral Profile

Caption: Reaction pathway showing the critical spectral shift from Hydroxyl-dominant to Carbonyl-dominant signals.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for "Rule of Three" in esters and gem-dimethyl splitting).
  • NIST Chemistry WebBook. Infrared Spectrum of Tert-butyl bromoacetate. National Institute of Standards and Technology. Available at: [Link] (Provides the anchor data for the tert-butyl ester moiety).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for aliphatic ether and alkyl halide frequency ranges).[4]

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link] (Verification of chemical structure and functional groups).

Sources

Advanced Linker Strategies: Advantages of Tert-butyl 2-(3-bromopropoxy)acetate Over Simple Alkyl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and complex peptides, the choice of bifunctional linker is a critical determinant of a drug's pharmacokinetic and physicochemical profile.

This guide provides an objective, data-driven comparison between Tert-butyl 2-(3-bromopropoxy)acetate (CAS No. 2411636-18-3) and traditional simple alkyl bromides (e.g., ethyl 5-bromopentanoate). By analyzing structural causality, orthogonal reactivity, and experimental workflows, we demonstrate why incorporating an ether linkage and a bulky protecting group fundamentally outperforms simple aliphatic chains.

Structural & Mechanistic Advantages: The "Why" Behind the Chemistry

A. The Ether Linkage: Overcoming the Hydrophobicity Penalty

Simple alkyl bromides consist of purely hydrophobic saturated carbon chains. When incorporated into large bifunctional molecules like PROTACs, these hydrophobic linkers drastically reduce aqueous solubility, limit cellular permeability, and increase the risk of off-target protein aggregation[1].

This compound introduces a central ether oxygen (-O-), effectively functioning as a "mini-PEG" (PEG1) spacer. The mechanistic advantage is rooted in hydrogen bonding: the lone pairs on the ether oxygen act as hydrogen bond acceptors in aqueous media[2]. This subtle structural modification significantly lowers the lipophilicity (LogP) of the resulting conjugate, enhancing its compatibility with physiological environments and improving the formation of the productive ternary complex required for targeted protein degradation[3][4].

B. Orthogonal Deprotection: The Tert-Butyl Advantage

Bifunctional alkylating agents require a protected terminus (usually a carboxylic acid) to prevent unwanted self-condensation or side reactions during the initial


 alkylation.
  • Simple Alkyl Bromides (e.g., Methyl/Ethyl Esters): Require harsh basic saponification (e.g., LiOH or NaOH in aqueous methanol) for deprotection. These conditions frequently cause the hydrolysis of sensitive amides, epimerization of stereocenters, or degradation of base-labile warheads[5].

  • This compound: The bulky tert-butyl group provides excellent steric shielding, making the ester completely stable to the basic conditions (e.g.,

    
    , 
    
    
    
    ) used during the bromide displacement[6]. More importantly, it allows for orthogonal deprotection under mild acidic conditions (e.g., Trifluoroacetic acid, TFA)[7]. The acid protonates the ester oxygen, leading to the expulsion of a highly stable tert-butyl cation, which rapidly eliminates to form isobutylene gas. The evolution of gas drives the reaction to absolute completion without exposing the molecule to nucleophilic attack.

Comparative Performance Data

The following table summarizes the physicochemical and operational differences between this compound and a structurally analogous simple alkyl bromide (Ethyl 5-bromopentanoate).

ParameterThis compoundEthyl 5-bromopentanoate (Simple Alkyl)
Linker Classification PEG-based (PEG1 ether linkage)Alkyl-based (Aliphatic chain)
Aqueous Solubility High (Ether oxygen acts as H-bond acceptor)Low (Highly hydrophobic)
Alkylation Efficiency High (Primary bromide, minimal steric hindrance)High (Primary bromide)
Deprotection Reagent Acidic (20-50% TFA in DCM) or Lewis Acids (

)
Basic (LiOH, NaOH, KOH in

/MeOH)
Orthogonality Excellent: Preserves base-labile esters/amidesPoor: Cleaves other esters/amides in the molecule
Byproducts of Deprotection Isobutylene (Gas) + TrifluoroacetateEthanol (Liquid) + Metal Salts

Visualizing the Impact on Workflow and Design

A. Impact on PROTAC Design

G W Target Warhead Alkyl Simple Alkyl Bromide (Hydrophobic) W->Alkyl PEG This compound (Hydrophilic Mini-PEG) W->PEG E3 E3 Ligase Ligand Alkyl->E3 Poor Poor Solubility Aggregation Risk Alkyl->Poor PEG->E3 Good High Aqueous Solubility Optimal Cell Permeability PEG->Good

Caption: Impact of linker choice on PROTAC physicochemical properties and solubility.

B. Orthogonal Deprotection Workflow

G SM Complex Scaffold (Contains Base-Labile Groups) Alk Step 1: SN2 Alkylation (K2CO3, DMF, 60°C) SM->Alk Int Tert-Butyl Protected Intermediate (Base-Labile Groups Intact) Alk->Int Deprot Step 2: Acidic Deprotection (20% TFA in DCM, RT) Int->Deprot Prod Free Carboxylic Acid Ready for Amide Coupling Deprot->Prod

Caption: Self-validating workflow demonstrating orthogonal tert-butyl ester deprotection.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the integration of this compound into a standard bioconjugation workflow.

Protocol 1: Alkylation of a Secondary Amine or Phenol

Causality: The use of a polar aprotic solvent (DMF) strips the hydration shell from the carbonate base, maximizing its strength to deprotonate the nucleophile. The primary bromide of the propoxyacetate undergoes rapid, unhindered backside attack.

  • Preparation: Dissolve the target amine or phenol (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M under an inert nitrogen atmosphere.

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 2.5 equivalents). Stir at room temperature for 15 minutes to pre-form the nucleophile.
    
  • Alkylation: Add this compound (1.2 equivalents) dropwise.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor progression via LC-MS or TLC.

  • Workup: Quench the reaction with water and extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over

    
    , filter, and concentrate in vacuo. Purify via flash chromatography.
    
Protocol 2: Orthogonal Deprotection of the Tert-Butyl Ester

Causality: Trifluoroacetic acid (TFA) provides a highly acidic environment that protonates the ester carbonyl. The stability of the resulting tert-butyl cation allows the carbon-oxygen bond to break cleanly. The cation immediately loses a proton to form isobutylene gas, preventing reversibility[7].

  • Preparation: Dissolve the purified intermediate from Protocol 1 in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add Trifluoroacetic Acid (TFA) to achieve a 20% v/v TFA/DCM solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Note: Gas evolution (isobutylene) may be observed.

  • Validation: Confirm the complete disappearance of the starting material via LC-MS (looking for the [M-tBu+H]+ mass shift).

  • Isolation: Co-evaporate the solvent and excess TFA under reduced pressure with toluene (3x) to yield the free carboxylic acid as a TFA salt, ready for immediate downstream amide coupling (e.g., using HATU/DIPEA).

References

1. 2.3[3] 3.2[2] 4.4[4] 5.1[1] 6.7[7] 7. 6[6] 8.5[5]

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of Tert-butyl 2-(3-bromopropoxy)acetate

[1]

Part 1: Executive Summary & Chemical Classification[1]

Tert-butyl 2-(3-bromopropoxy)acetate is a bifunctional linker commonly used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates.[1] Its structure contains two distinct reactive motifs: an alkyl bromide (electrophile) and a tert-butyl ester (acid-labile protecting group).[1]

Effective disposal requires treating this compound not just as generic organic waste, but as a Halogenated, Potentially Alkylating Agent with specific compatibility constraints regarding acidity.[1][2]

Chemical Identity & Hazardous Properties[3][4][5]
ParameterSpecificationOperational Implication
Functional Groups Alkyl Bromide, Ether, Tert-butyl EsterDual reactivity: Electrophilic attack and acid-catalyzed cleavage.[1][2]
Primary Hazard Alkylating Agent (Suspected Mutagen)Must be segregated from general trash and non-hazardous drains.[1][3]
Secondary Hazard Flammable/Combustible Flash point likely <60°C (estimated based on t-butyl bromoacetate analogs).[1]
Reactivity Alert Acid Sensitive CRITICAL: Exposure to strong acids generates isobutylene gas (pressure hazard).[1]
Waste Stream Halogenated Organic Requires high-temperature incineration with scrubber systems (EPA Compliance).[1]

Part 2: Technical Risk Assessment (The "Why")

As scientists, we must understand the mechanism of hazard to mitigate it effectively.[1][2]

The Alkylating Potential (Biological Risk)

The primary alkyl bromide moiety (

112
  • Protocol Consequence: All solid waste (gloves, weighing boats) contacting this substance must be treated as hazardous chemical waste, never regular trash.[1][2][4]

The Tert-Butyl Isobutylene Trap (Physical Risk)

The tert-butyl ester is designed to be cleaved by acid (e.g., TFA, HCl) to yield the carboxylic acid.[1][2]

  • Protocol Consequence: You must never dispose of this chemical in a waste container that contains acidic residues (e.g., acidic aqueous waste or nitrating mixtures).[1][2] The rapid evolution of isobutylene gas can pressurize and rupture sealed waste drums.

Part 3: Step-by-Step Disposal Protocol

Phase A: Waste Segregation

Do NOT mix with:

  • Non-halogenated solvents (violates EPA F-list segregation rules).[1]

  • Strong acids (Explosion/Pressure risk).[1]

  • Oxidizers (Peroxide formation risk with the ether linkage).[1]

Phase B: Packaging & Labeling[7][8]
  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers if the waste stream is potentially corrosive.[5]

  • Labeling:

    • Constituents: this compound.[1]

    • Hazard Checkboxes: [x] Flammable, [x] Toxic, [x] Halogenated.[1][2]

    • Concentration: If in solution, explicitly state the solvent (e.g., "10% in DCM").

Phase C: Quenching (Only for Reaction Mixtures)

If you are disposing of a reaction mixture and need to quench the alkyl bromide reactivity before disposal:

  • Reagent: Add an excess of a nucleophile, such as Ethanolamine or Thiosulfate .[1]

  • Mechanism: The amine/thiol displaces the bromide, converting the toxic alkylator into a stable amino-ether or thio-ether.[1]

  • Validation: Monitor by TLC/LCMS until the bromide peak disappears.

  • Disposal: The quenched mixture is still Halogenated Waste due to the released bromide ions.[1]

Part 4: Decision Logic & Workflow (Visualization)[1]

The following diagram illustrates the decision matrix for disposing of this compound, emphasizing the critical separation of halogenated streams and acid avoidance.

DisposalWorkflowStartWaste Generation:This compoundCheckStateIs it Pure or in Solution?Start->CheckStatePurePure Substance(Solid/Liquid)CheckState->PurePureSolutionReaction Mixture(Solvent + Reagents)CheckState->SolutionMixtureHalogenCheckSegregate intoHALOGENATED WastePure->HalogenCheckAcidCheckDoes Waste StreamContain Strong Acids?Solution->AcidCheckWarningSTOP: Isobutylene Gas Risk!Neutralize Acid First.AcidCheck->WarningYesAcidCheck->HalogenCheckNoWarning->AcidCheckAfter NeutralizationLabelingLabel: 'Flammable, Toxic,Halogenated'HalogenCheck->LabelingFinalTransfer to EHS/Disposal Vendor(Incineration)Labeling->Final

Figure 1: Operational decision tree for the safe disposal of acid-labile alkyl bromides.

Part 5: Emergency Spill Response

In the event of a benchtop spill:

  • Evacuate & Ventilate: The bromide volatility may cause respiratory irritation.[1]

  • PPE: Double nitrile gloves, lab coat, safety goggles.[1][2]

  • Adsorption: Do not use paper towels alone (flammability).[1] Use Vermiculite or Activated Carbon pads.[1]

  • Decontamination: Wash the surface with a dilute solution of Sodium Thiosulfate (5% aq) to neutralize trace alkylating agents.[1]

  • Disposal: Collect all absorbent materials into a wide-mouth jar labeled "Debris contaminated with Halogenated Alkylating Agents."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][6] [Link]

  • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] (See specifically 40 CFR Part 261 for Characteristic Wastes and F-List Solvents).[1] [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.